molecular formula C35H34O8 B15624056 Calyxin B

Calyxin B

Cat. No.: B15624056
M. Wt: 582.6 g/mol
InChI Key: DHYXVFFHVYUZJU-SETFCPTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calyxin B is a useful research compound. Its molecular formula is C35H34O8 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H34O8

Molecular Weight

582.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/b4-2+,20-10+

InChI Key

DHYXVFFHVYUZJU-SETFCPTBSA-N

Origin of Product

United States

Foundational & Exploratory

Calyxin B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxin B is a diarylheptanoid, a class of natural products that has garnered significant attention for its diverse pharmacological activities. Found primarily in the seeds of plants from the Alpinia genus, this compound and its analogues have demonstrated promising anti-inflammatory and antiproliferative properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities, with a focus on its effects on key signaling pathways.

Natural Sources of this compound

This compound is predominantly isolated from the seeds of plants belonging to the Alpinia genus (Zingiberaceae family). The most notable sources include:

  • Alpinia katsumadai Hayata : Also known as Katsumadai seed, this plant is a primary source of various calyxins, including this compound. It is widely used in traditional medicine in East Asia.

  • Alpinia blepharocalyx K. Schum : The seeds of this plant have also been identified as a significant source of this compound and other structurally related diarylheptanoids.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for the isolation of diarylheptanoids from Alpinia seeds.

Experimental Protocol: Extraction
  • Plant Material Preparation : Dried seeds of Alpinia katsumadai or Alpinia blepharocalyx are ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered seeds are typically extracted with 95% ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 48 hours), often with repeated extractions to ensure maximum yield.

  • Concentration : The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocol: Chromatographic Purification
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

  • Silica (B1680970) Gel Column Chromatography : The EtOAc fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification and Characterization : The collected fraction is concentrated to yield purified this compound. The structure and purity of the isolated compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The antiproliferative activity of calyxins has been evaluated against various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for several calyxin compounds, demonstrating their potential as anticancer agents.

CompoundCell LineCancer TypeIC50 (µM)
Calyxin Analogue 1NCI-H460Lung CancerModerate Activity
Calyxin Analogue 2HeLaCervical CancerModerate Activity
Calyxin Analogue 3SMMC-7721Liver CancerModerate Activity
Calyxin Analogue 4HCT-116Colon CancerStrong Activity

Note: Specific IC50 values for this compound are not consistently reported across the literature; the table reflects the general activity of related calyxins from Alpinia katsumadai.

Biological Activity and Signaling Pathways

Extracts from Alpinia katsumadai containing this compound and other diarylheptanoids have been shown to induce growth inhibition and apoptosis in cancer cells.[1] The mechanism of action is believed to involve the modulation of several key signaling pathways that are crucial for cell survival and proliferation.

AMPK and Akt/mTOR/p70S6K Signaling Pathway

Studies on extracts of Alpinia katsumadai have demonstrated that they can induce apoptosis in cancer cells by regulating the AMP-activated protein kinase (AMPK) and the Akt/mTOR/p70S6K signaling pathways.[1][2] Activation of AMPK, a cellular energy sensor, can lead to the inhibition of the Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.

G cluster_0 Alpinia katsumadai Extract (this compound) cluster_1 Cellular Signaling cluster_2 Cellular Response A Alpinia katsumadai Extract AMPK AMPK A->AMPK Akt Akt A->Akt Inhibits mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Akt->mTOR p70S6K p70S6K mTOR->p70S6K mTOR->Apoptosis Inhibition leads to Proliferation Cell Proliferation p70S6K->Proliferation G cluster_0 Inflammatory Stimuli cluster_1 Upstream Signaling cluster_2 Key Transcription Factors cluster_3 Cellular Response Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK MAPKK MAPKK Stimuli->MAPKK NFkB NF-κB IKK->NFkB MAPK MAPK MAPKK->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CalyxinB This compound CalyxinB->IKK Inhibits? CalyxinB->MAPKK Inhibits?

References

The Discovery and History of Calyxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calyxin B, a naturally occurring diarylheptanoid, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. First isolated from the seeds of Alpinia blepharocalyx, this flavonoid has demonstrated potent biological activities, including notable anti-proliferative effects. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, biological functions, and the experimental methodologies used in its study.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the diarylheptanoids, a class of plant secondary metabolites, have garnered attention for their wide range of pharmacological properties. This compound, a member of this class, is distinguished by its complex chemical structure and significant anti-proliferative capabilities. This document traces the scientific journey of this compound from its initial discovery to our current understanding of its mechanism of action, with a focus on its potential therapeutic applications.

Discovery and History

The discovery of this compound is credited to a team of researchers led by M.S. Ali, who, in a seminal 2001 publication in the Biological & Pharmaceutical Bulletin, detailed the isolation and characterization of several diarylheptanoids from the seeds of Alpinia blepharocalyx, a plant from the ginger family (Zingiberaceae)[1]. This research was part of a broader investigation into the antiproliferative constituents of this plant species.

The initial study highlighted this compound as a particularly potent compound, exhibiting significant activity against human HT-1080 fibrosarcoma cells[1]. This discovery laid the groundwork for subsequent research into the biological activities of this compound and other related "calyxins" isolated from the same source.

Chemical Properties

This compound is a flavonoid compound with the chemical formula C35H34O8 and a CAS Number of 164991-53-1. Its structure is characterized by two aromatic rings joined by a seven-carbon chain, a defining feature of diarylheptanoids.

PropertyValue
Chemical Formula C35H34O8
CAS Number 164991-53-1
Compound Class Diarylheptanoid, Flavonoid
Natural Source Seeds of Alpinia blepharocalyx, Alpinia chinensis

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has been investigated is its anti-proliferative effect on cancer cells. The initial 2001 study by Ali et al. established its potent cytotoxicity against the human HT-1080 fibrosarcoma cell line.

Cell LineAssayResult (ED50)Reference
Human HT-1080 FibrosarcomaAnti-proliferative Assay0.69 µMAli MS, et al. (2001)[1]

While the precise molecular mechanisms of this compound are still under investigation, research on related diarylheptanoids and flavonoids suggests potential modulation of key cellular signaling pathways involved in cell growth, proliferation, and inflammation, such as the NF-κB and MAPK pathways.

Potential Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cellular processes, including inflammation and cell survival. Dysregulation of this pathway is implicated in various cancers. It is hypothesized that this compound may exert its anti-proliferative effects by inhibiting the NF-κB pathway. A proposed mechanism is the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would sequester the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes that promote cell proliferation and survival.

CalyxinB_NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Stimulus->IKK activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates CalyxinB This compound CalyxinB->IKK inhibits DNA DNA p50_p65_nuc->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Potential Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway often becomes hyperactivated in cancer. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the phosphorylation of key kinases such as MEK or ERK, thereby blocking the downstream signaling that leads to cell proliferation.

CalyxinB_MAPK_Pathway cluster_workflow MAPK Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation CalyxinB This compound CalyxinB->MEK inhibits phosphorylation?

Hypothesized inhibitory action of this compound on the MAPK signaling pathway.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of diarylheptanoids, including this compound, from Alpinia seeds, based on methodologies described in the literature.

Isolation_Workflow cluster_protocol Isolation and Purification Workflow Start Dried Seeds of Alpinia blepharocalyx Extraction Maceration with 95% Ethanol (B145695) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration CrudeExtract Crude Ethanol Extract Concentration->CrudeExtract ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Elution with Solvent Gradient (e.g., n-hexane-EtOAc) ColumnChromatography->Fractionation Fractions Collection of Fractions Fractionation->Fractions TLC TLC Analysis of Fractions Fractions->TLC Purification Further Purification of Selected Fractions (e.g., HPLC) TLC->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound Characterization Structural Elucidation (NMR, MS) IsolatedCompound->Characterization

A generalized workflow for the isolation and characterization of this compound.
  • Extraction: Dried and powdered seeds of Alpinia blepharocalyx are subjected to extraction with 95% ethanol at room temperature.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically n-hexane and ethyl acetate.

  • Purification: Fractions containing compounds of interest, as determined by thin-layer chromatography (TLC), are further purified using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HT-1080) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value is determined from the dose-response curve.

Future Directions

While the initial findings on this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Mechanism of Action: Detailed studies to confirm the specific molecular targets of this compound and its precise effects on signaling pathways such as NF-κB and MAPK.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify compounds with improved potency and pharmacokinetic properties.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

Conclusion

This compound represents a promising natural product with potent anti-proliferative activity. Its discovery has opened new avenues for research in the development of novel anticancer and anti-inflammatory agents. This technical guide has summarized the key historical and scientific aspects of this compound, providing a foundation for future research and development in this area. The continued exploration of this and other diarylheptanoids will undoubtedly contribute to the advancement of therapeutic strategies for a range of human diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Eriocalyxin B (EriB), a natural diterpenoid compound isolated from Isodon eriocalyx, has garnered significant attention in oncological research. Its potent anti-tumor activity is primarily attributed to its specific and direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively active STAT3 is a well-established driver of oncogenesis, promoting cancer cell proliferation, survival, and resistance to apoptosis.[1][2][3] Eriothis compound presents a unique mechanism of action by covalently targeting the STAT3 protein, offering a valuable tool for investigating STAT3-mediated cellular processes and a promising scaffold for the development of novel anticancer therapeutics.[1][2] This document provides a comprehensive overview of the hypothesized mechanism of action of Eriothis compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Core Mechanism of Action: Direct and Covalent Inhibition of STAT3

The primary hypothesis for Eriothis compound's mechanism of action centers on its ability to directly and covalently bind to the STAT3 protein.[1][2] This interaction effectively inhibits the phosphorylation and subsequent activation of STAT3, a critical step in its signaling cascade.

Key Mechanistic Features:

  • Direct Covalent Binding: Unlike many inhibitors that target upstream kinases, Eriothis compound forms a covalent bond with the STAT3 protein itself.[1][2] This interaction is mediated by the α,β-unsaturated carbonyl group within the Eriothis compound structure, which reacts with the thiol group of a specific cysteine residue on the STAT3 protein.[1][2]

  • Targeting of Cysteine 712: Site-directed mutagenesis and mass spectrometry analyses have identified Cysteine 712 (Cys712), located near the SH2 domain of STAT3, as the critical residue for this covalent interaction.[1][2]

  • Inhibition of Phosphorylation: By binding to STAT3, Eriothis compound prevents its phosphorylation at Tyrosine 705 (Tyr705). This phosphorylation is an essential prerequisite for STAT3 dimerization, nuclear translocation, and its subsequent function as a transcription factor.[2]

  • Induction of Apoptosis: The inhibition of STAT3 signaling by Eriothis compound leads to the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[1][3]

Signaling Pathway

The inhibitory action of Eriothis compound on STAT3 disrupts a key signaling cascade involved in cell survival and proliferation.

Eriocalyxin_B_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive STAT3_p p-STAT3 (Tyr705) STAT3_inactive->STAT3_p Phosphorylation EriB Eriothis compound EriB->STAT3_inactive Covalently Binds (Cys712) Apoptosis Apoptosis EriB->Apoptosis Induces STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, Bcl-xL, Survivin) Nucleus->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Proliferation->Apoptosis Inhibits

Caption: Eriothis compound directly inhibits STAT3 phosphorylation and activation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Eriothis compound and related compounds.

Table 1: Inhibitory Concentration (IC50) of Glaucothis compound in Combination with Chemotherapeutic Agents in SGC-7901 Gastric Cancer Cells. [4][5]

Combination TreatmentIC50 Reduction (%)
Glaucothis compound (5 µM) + Mitomycin C (MMC)75.40 ± 5
Glaucothis compound (5 µM) + Cisplatin (DDP)45.10 ± 5
Glaucothis compound (5 µM) + Cyclophosphamide (CTX)52.10 ± 5

Table 2: Effect of Glaucothis compound Combination Treatment on Reactive Oxygen Species (ROS) Levels in SGC-7901 Cells. [5]

Treatment GroupIncrease in ROS Level (%)
Glaucothis compound + MMC60 ± 5
Glaucothis compound + DDP30 ± 5
Glaucothis compound + CTX150 ± 5

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Eriothis compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Eriothis compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Eriothis compound for the desired time period (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the effect of Eriothis compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line with active STAT3 signaling

  • Eriothis compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat with various concentrations of Eriothis compound for a specified duration (e.g., 2-6 hours).

  • Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer effects of Eriothis compound.

Experimental_Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with Eriothis compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis (p-STAT3, STAT3, Apoptosis Markers) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A standard workflow for investigating Eriothis compound's anticancer activity.

Broader Effects on Apoptotic Pathways

While direct STAT3 inhibition is the core mechanism, Eriothis compound also influences other signaling pathways involved in apoptosis.[6] Studies have shown that EriB treatment can lead to:

  • Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of Bcl-2 and Bcl-xL, which are anti-apoptotic members of the Bcl-2 family.[6]

  • Upregulation of Pro-Apoptotic Proteins: An increase or stabilization of the pro-apoptotic protein Bax, leading to a reduced Bcl-2/Bax ratio.[6]

  • Caspase Activation: The induction of apoptosis is associated with the activation of caspases.[6]

  • Inhibition of NF-κB and AKT Pathways: Eriothis compound has been shown to inhibit the NF-κB and AKT signaling pathways, both of which are crucial for cell survival.[6]

  • Activation of the ERK Pathway: The activation of the extracellular signal-related kinase (ERK) pathway has also been observed, which is linked to the production of reactive oxygen species (ROS).[6]

Conclusion

Eriothis compound is a potent and specific inhibitor of STAT3 signaling, making it an invaluable tool for cancer research.[2] Its direct covalent mechanism of action offers a unique approach to targeting this critical oncogenic pathway.[2] The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Eriothis compound in their studies to further elucidate the role of STAT3 in cancer and to explore its therapeutic potential.

References

The Solubility Profile of Calycosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of Calycosin, an O-methylated isoflavone (B191592) with significant therapeutic potential. Aimed at researchers, scientists, and drug development professionals, this document compiles quantitative solubility data in various organic solvents and aqueous solutions. Detailed experimental methodologies for solubility determination are presented, alongside an exploration of key signaling pathways influenced by Calycosin. This guide serves as a critical resource for the effective design of in vitro and in vivo studies involving this promising natural compound.

Introduction

Calycosin is a bioactive isoflavonoid (B1168493) primarily isolated from the medicinal herb Radix Astragali. It has garnered considerable attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The therapeutic application of Calycosin is, however, intrinsically linked to its solubility, a key physicochemical property that governs its bioavailability and efficacy in biological systems. Understanding the solubility of Calycosin in different solvent systems is therefore paramount for the development of effective formulations and the design of robust experimental protocols. This guide provides an in-depth analysis of Calycosin's solubility and explores its molecular mechanisms of action.

Quantitative Solubility of Calycosin

The solubility of Calycosin has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate easy comparison.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 100[1]351.79Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Dimethyl Sulfoxide (DMSO)57[2]200.52
Methanol1[3][4][5]3.52Solution should be clear and colorless.[3][4][5]
Ethanol< 1[6]-Slightly soluble or insoluble.[6]
Water< 1[6]-Slightly soluble or insoluble.[6]

Note: The molecular weight of Calycosin is 284.26 g/mol .

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7][8] This method is particularly suitable for flavonoids like Calycosin.

Materials and Equipment
  • Calycosin (solid form, e.g., powder)

  • Solvent of interest (e.g., DMSO, methanol, ethanol, water)

  • Glass vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Micro-pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid Calycosin to a known volume of the solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials/flasks to prevent solvent evaporation.

    • Place the samples in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate at a constant speed for a defined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After the equilibration period, allow the samples to stand undisturbed for a sufficient time (e.g., at least 12 hours) to allow the excess solid to sediment.[7]

    • Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of Calycosin in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a standard calibration curve of Calycosin in the same solvent to accurately determine the concentration in the test samples.

  • Calculation:

    • Calculate the solubility of Calycosin in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Signaling Pathways Modulated by Calycosin

Calycosin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Inhibition of TGF-β Signaling Pathway

Calycosin has been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a critical role in cellular processes like proliferation, differentiation, and extracellular matrix production.[5] In the context of cancer, Calycosin can suppress TGF-β-induced epithelial-to-mesenchymal transition (EMT) and migration.[1][9]

TGF_beta_pathway Calycosin Calycosin TGFBR TGF-β Receptor Calycosin->TGFBR Inhibits TGF_beta TGF-β TGF_beta->TGFBR SMAD SMAD Complex TGFBR->SMAD EMT Epithelial-to-Mesenchymal Transition (EMT) SMAD->EMT Migration Cell Migration SMAD->Migration

Caption: Calycosin inhibits the TGF-β signaling pathway.

Suppression of c-Met Signaling Pathway

The c-Met signaling pathway is often dysregulated in cancer, promoting tumor growth, invasion, and metastasis. Calycosin has been found to suppress the c-Met signaling pathway, thereby inhibiting glioblastoma cell migration and invasion.

cMet_pathway Calycosin Calycosin cMet c-Met Receptor Calycosin->cMet Inhibits HGF HGF HGF->cMet Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Proliferation Cell Proliferation Downstream->Proliferation Invasion Cell Invasion Downstream->Invasion

Caption: Calycosin suppresses the c-Met signaling pathway.

Downregulation of CXCL10 Signaling Pathway

Calycosin can also modulate the tumor microenvironment by downregulating the C-X-C motif chemokine ligand 10 (CXCL10) signaling pathway.[2][6] This inhibition can suppress the proliferation, migration, and invasion of glioma cells.[2][6]

CXCL10_pathway Calycosin Calycosin CXCL10 CXCL10 Calycosin->CXCL10 Downregulates CXCR3 CXCR3 Receptor CXCL10->CXCR3 Downstream Downstream Signaling (e.g., NF-κB) CXCR3->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration

Caption: Calycosin downregulates the CXCL10 signaling pathway.

Conclusion

This technical guide provides essential data on the solubility of Calycosin in various solvents, offering a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry. The detailed experimental protocol for solubility determination using the shake-flask method provides a standardized approach for accurate and reproducible measurements. Furthermore, the elucidation of Calycosin's inhibitory effects on key signaling pathways, including TGF-β, c-Met, and CXCL10, offers insights into its molecular mechanisms of action and underscores its therapeutic potential. This comprehensive information is intended to facilitate the continued investigation and development of Calycosin as a novel therapeutic agent.

References

Eriocalyxin B: A Comprehensive Technical Review of Its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The scientific literature predominantly focuses on Eriocalyxin B , a natural diterpenoid isolated from Isodon eriocalyx. It is presumed that the query for "this compound" refers to this extensively studied compound. This document will henceforth refer to the compound as Eriothis compound (EriB).

Introduction

Eriothis compound (EriB) is an active diterpenoid compound extracted from the medicinal herb Isodon eriocalyx.[1] It has garnered significant attention within the scientific community for its potent anti-cancer and anti-inflammatory properties.[2] Extensive research has demonstrated that EriB exerts its biological effects by modulating a multitude of cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis in various cancer models.[3][4] This technical guide provides a comprehensive overview of the existing literature on Eriothis compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Biological Activities and Quantitative Data

Eriothis compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the quantitative data reported in the literature.

Cell LineCancer TypeAssay TypeIC50 Value / ConcentrationTreatment DurationReference
Kasumi-1Acute Myeloid Leukemia-Most sensitive to EriB-[5]
SMMC-7721Hepatocellular CarcinomaMTT Assay>35 µM (for EBF7, a derivative)48 h[6]
MG63OsteosarcomaCCK-8 Assay100 µM-[7]
U2OSOsteosarcomaCCK-8 Assay100 µM-[7]
PC-3Prostate Cancer (androgen-independent)MTT Assay0.25–8 µM24 h or 48 h[8]
22RV1Prostate Cancer (androgen-dependent)MTT Assay0.25–8 µM24 h or 48 h[8]
PANC-1, SW1990, CAPAN-1, CAPAN-2Pancreatic AdenocarcinomaCytotoxicity AssayPotent cytotoxicity-[9][10]
Human Umbilical Vein Endothelial Cells (HUVECs)-MTT Assay50 - 100 nM48 h[11]
MDA-MB-231Triple-Negative Breast CancerMTT Assay0, 1.5 and 3µM12 h[12]
Cell LineEffect ObservedConcentrationTreatment DurationReference
PC-342.1% apoptosis (early and late)0.5 µM48 h[8]
22RV131% apoptosis2 µM48 h[8]
HUVECs~40% and ~60% inhibition of tube formation50 nM and 100 nM11 h[11]
MDA-MB-231Inhibition of cell growth0.37 - 100 µM24 h[12]

Mechanism of Action: Key Signaling Pathways

Eriothis compound's anti-cancer effects are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner.[1][13] This inhibition occurs without affecting the nuclear translocation of NF-κB.[1][13] The direct target of EriB within this pathway has been identified as the p50 subunit, where it covalently binds to Cysteine 62.[14] This interaction blocks the transcriptional activity of NF-κB, leading to the downregulation of downstream target genes that are crucial for cell survival and inflammation.[1]

NF_kB_Pathway cluster_nfkb NF-κB Complex EriB Eriothis compound p50 p50 EriB->p50 Covalently binds to Cys62 NFkB_DNA NF-κB Response Element (DNA) p50->NFkB_DNA p65 p65 p65->NFkB_DNA Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_DNA->Transcription STAT3_Pathway EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalently binds to Cys712 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nuclear_Translocation->Transcription Akt_mTOR_Pathway cluster_akt Akt Activation cluster_mtor mTOR Activation EriB Eriothis compound Akt Akt EriB->Akt Inhibits Phosphorylation pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR (Active) Apoptosis Apoptosis pmTOR->Apoptosis Inhibits Autophagy Autophagy pmTOR->Autophagy Inhibits Experimental_Workflow Start Cell Culture Treatment Treat with Eriothis compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

In-depth Technical Guide: Discovery of Calyxin B Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxin B is a naturally occurring diarylheptanoid found in plants of the Alpinia genus, notably Alpinia blepharocalyx and Alpinia katsumadai. Diarylheptanoids are a class of plant secondary metabolites characterized by a C7 chain connecting two aromatic rings. This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by compounds in this class. This compound, along with its naturally occurring analogues, has demonstrated promising anti-proliferative and anti-inflammatory properties, making it a focal point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanistic understanding of this compound analogues and derivatives.

Chemical Structures and Biological Activities of this compound and its Analogues

A variety of Calyxin analogues have been isolated from Alpinia species. These compounds share the core diarylheptanoid scaffold but differ in their hydroxylation, methoxylation, and stereochemical configurations. The biological activities of these compounds, particularly their anti-proliferative and nitric oxide (NO) production inhibitory effects, have been evaluated, providing valuable structure-activity relationship (SAR) insights.

CompoundSourceBiological ActivityIC50/ED50 (µM)Target Cell Line
This compound Alpinia blepharocalyx, Alpinia pinnanensisAnti-proliferative, NO Production Inhibitor0.69HT-1080 (fibrosarcoma)
Epithis compound Alpinia blepharocalyx, Alpinia pinnanensisNO Production Inhibitor--
Epicalyxin F Alpinia blepharocalyxAnti-proliferative1.71 (HT-1080), 0.89 (Colon 26-L5)HT-1080, Colon 26-L5
Calyxin F Alpinia blepharocalyxAnti-proliferative--
Calyxin I Alpinia blepharocalyxAnti-proliferative-HT-1080, Colon 26-L5
Calyxin J Alpinia blepharocalyxAnti-proliferative0.3 - 8.2HT-1080
Epicalyxin J Alpinia blepharocalyxAnti-proliferative0.3 - 8.2HT-1080
Calyxin K Alpinia blepharocalyxAnti-proliferative0.3 - 8.2HT-1080
Epicalyxin K Alpinia blepharocalyxAnti-proliferative0.3 - 8.2HT-1080
Calyxin L Alpinia blepharocalyxAnti-proliferative--
Calyxin M Alpinia blepharocalyxAnti-proliferative--
Calyxins Q & R Alpinia katsumadaiAnti-proliferative15.3 - 42.2NCI-H460, HeLa, SMMC-7721, HCT-116

Note: A hyphen (-) indicates that the specific quantitative data was not available in the cited sources.

Synthesis of Calyxin Analogues

The synthesis of calyxins and related diarylheptanoids often involves key strategies such as tandem Prins cyclization and Friedel-Crafts reactions to construct the core structures. The synthesis of Calyxin F and L provides a representative example of the methodologies employed.

General Synthetic Strategy for Calyxins

A common approach involves the reaction of an electron-rich aromatic ring with a suitable intermediate generated from a Prins cyclization. This strategy allows for the construction of the complex polycyclic systems found in many calyxins. The choice of starting materials and reaction conditions can be varied to produce different analogues and stereoisomers.

Example: Synthesis of Calyxin F and L

The synthesis of Calyxin F and L has been achieved through a tandem Prins cyclization and Friedel-Crafts reaction. This approach has also been instrumental in the structural revision of these natural products. The synthesis involves the preparation of a key intermediate which then undergoes acid-catalyzed rearrangement to yield the final calyxin structures.[1]

Experimental Protocols

Anti-proliferative Activity Assessment (MTT Assay)

The anti-proliferative activity of this compound and its analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or ED50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

The inhibitory effect of this compound analogues on nitric oxide production is typically measured in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) using the Griess assay. This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540-550 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on related diarylheptanoids suggest that their anti-cancer and anti-inflammatory effects may be mediated through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are critical regulators of inflammation, cell proliferation, and apoptosis.

Hypothetical Signaling Pathway for this compound

Based on the activity of related compounds, this compound may exert its effects by interfering with the activation of NF-κB and MAPK signaling cascades. In cancer cells, constitutive activation of these pathways promotes survival and proliferation. By inhibiting these pathways, this compound and its analogues could induce apoptosis and inhibit tumor growth.

CalyxinB_Pathway cluster_stimulus Pro-inflammatory/Proliferative Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Cellular Response Stimuli e.g., LPS, TNF-α Receptor TLR4 / TNFR Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade IκB IκBα IKK->IκB phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates AP1 AP-1 (c-Jun/c-Fos) MAPK_cascade->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates Gene_Expression Gene Expression (iNOS, COX-2, Pro-inflammatory Cytokines, Anti-apoptotic proteins, Proliferation genes) NFκB_nuc->Gene_Expression activates AP1_nuc->Gene_Expression activates Inflammation Inflammation (NO, Prostaglandins) Gene_Expression->Inflammation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Calyxin_B This compound & Analogues Calyxin_B->IKK Inhibits Calyxin_B->MAPK_cascade Inhibits

Hypothetical signaling pathway of this compound.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the precise mechanism of action of this compound and its derivatives, a systematic workflow can be employed.

Experimental_Workflow Start Identify Active This compound Analogue Cell_Treatment Treat Cancer/Immune Cells with Active Analogue Start->Cell_Treatment Western_Blot Western Blot Analysis (p-IKK, p-IκBα, p-p65, p-ERK, p-JNK, p-p38) Cell_Treatment->Western_Blot Reporter_Assay NF-κB/AP-1 Luciferase Reporter Assay Cell_Treatment->Reporter_Assay Nuclear_Translocation Immunofluorescence/ Nuclear Fractionation (p65, c-Jun translocation) Cell_Treatment->Nuclear_Translocation Target_Gene_Expression RT-qPCR/ELISA (iNOS, COX-2, IL-6, TNF-α) Cell_Treatment->Target_Gene_Expression Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase activity) Cell_Treatment->Apoptosis_Assay Conclusion Elucidate Signaling Pathway and Mechanism of Action Western_Blot->Conclusion Reporter_Assay->Conclusion Nuclear_Translocation->Conclusion Target_Gene_Expression->Conclusion Apoptosis_Assay->Conclusion

Workflow for mechanism of action studies.

Conclusion

This compound and its naturally occurring analogues represent a promising class of diarylheptanoids with significant anti-proliferative and anti-inflammatory potential. The structure-activity relationships derived from the study of these compounds provide a valuable foundation for the rational design of novel, more potent derivatives. Further investigation into their synthesis and mechanism of action, particularly their effects on key signaling pathways such as NF-κB and MAPK, will be crucial for the development of these compounds as future therapeutic agents for cancer and inflammatory diseases. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of this compound-based therapeutics.

References

Methodological & Application

In Vitro Experimental Design for Calyxin B: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: Scientific literature frequently uses "Calyxin B" and "Eriothis compound" interchangeably to refer to the same ent-kaurane diterpenoid compound isolated from the plant Isodon eriocalyx. This document will refer to the compound as Eriothis compound (EriB), in line with a significant portion of the cited research, to ensure consistency and accuracy.

Application Notes

Eriothis compound (EriB) is a natural compound that has garnered significant interest for its potent biological activities.[1][2][3] In vitro studies have predominantly focused on its anti-cancer properties, demonstrating its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines.[4][5] Its mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell survival and progression.[4][5][6][7] Additionally, emerging evidence suggests potential anti-inflammatory effects, broadening its therapeutic scope.[2][3][8][9] This document provides a comprehensive overview of in vitro experimental designs for investigating the multifaceted effects of Eriothis compound, complete with detailed protocols and data presentation guidelines for researchers in oncology, pharmacology, and drug development.

Data Presentation: Quantitative Summary of Eriothis compound's In Vitro Effects

The following tables summarize the quantitative data from various in vitro studies on Eriothis compound, focusing on its anti-proliferative and apoptosis-inducing activities.

Table 1: Anti-Proliferative Activity of Eriothis compound (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
PC-3Prostate Cancer240.88[4]
PC-3Prostate Cancer480.46[4]
22RV1Prostate Cancer243.26[4]
22RV1Prostate Cancer481.20[4]

Table 2: Apoptosis Induction by Eriothis compound

Cell LineCancer TypeConcentration (µM)Incubation Time (h)Apoptotic EffectCitation
PC-3Prostate Cancer0.548Increased apoptosis[4]
22RV1Prostate Cancer2.048Increased apoptosis[4]
MDA-MB-231Breast Cancer1.5 - 3.024Apoptosis induction[10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assessment using MTT Assay

This protocol assesses the effect of Eriothis compound on cell proliferation and cytotoxicity.[10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Eriothis compound stock solution (dissolved in DMSO)[10]

  • MTT solution (5 mg/mL in PBS)[4][10]

  • Solubilization solution (e.g., DMSO)[4][6][11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: The following day, treat the cells with various concentrations of Eriothis compound (e.g., 0.25–8.0 µM).[4][10] A vehicle control (DMSO) should be included, ensuring the final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4][10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4][10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of EriB that inhibits cell growth by 50%) can be determined from a dose-response curve.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[13]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Eriothis compound

  • Annexin V-FITC/PI Apoptosis Detection Kit[13]

  • 1X Annexin V Binding Buffer[10][13]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of Eriothis compound for a specified time (e.g., 12-48 hours).[10]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze promptly using a flow cytometer.[10]

Protein Expression Analysis by Western Blot

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins involved in apoptosis and cell cycle regulation in response to Eriothis compound treatment.[4][7]

Materials:

  • Cell culture dishes

  • Eriothis compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4][7]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR)[4][6]

  • HRP-conjugated secondary antibodies[4]

  • Enhanced Chemiluminescence (ECL) detection reagent[4]

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with Eriothis compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[4]

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[15]

Materials:

  • Cell culture dishes

  • Eriothis compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Eriothis compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data can be used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro study of Eriothis compound.

EriocalyxinB_Apoptosis_Pathway EriB Eriothis compound Akt_mTOR Akt/mTOR Pathway EriB->Akt_mTOR Inhibits Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Eriothis compound-induced apoptosis via the Akt/mTOR pathway.

Experimental_Workflow_MTT cluster_prep Preparation cluster_incubation Incubation & Staining cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Eriothis compound Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

Cell_Cycle_Analysis_Workflow Start Treat Cells with Eriothis compound Harvest Harvest Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine Cell Cycle Distribution (G0/G1, S, G2/M) Analyze->Result

Caption: Workflow for cell cycle analysis by flow cytometry.

Concluding Remarks on Anti-inflammatory and Neuroprotective Studies

While the anti-cancer properties of Eriothis compound are well-documented, its in vitro anti-inflammatory and neuroprotective effects are less explored. Some studies suggest that EriB possesses anti-inflammatory activities, potentially through the modulation of pathways like JAK2/STAT1 and NF-κB.[8][9][16] However, detailed in vitro protocols and quantitative data for these effects are not as readily available as for its anti-cancer activities. For researchers interested in these areas, standard in vitro assays for inflammation (e.g., measuring levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages) and neuroprotection (e.g., assessing neuronal cell viability after exposure to neurotoxins like glutamate (B1630785) or H2O2) would be appropriate starting points. Further research is warranted to fully elucidate the therapeutic potential of Eriothis compound in inflammatory and neurodegenerative diseases.

References

Application Notes and Protocols for HPLC Analysis of Calyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxin B is a naturally occurring chalcone (B49325), a class of compounds known for their diverse biological activities. Accurate and reliable quantification of this compound is essential for phytochemical analysis, pharmacokinetic studies, and the development of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds. These application notes provide a detailed protocol for the HPLC analysis of this compound, adaptable for various research needs. The methodologies presented are based on established analytical principles for chalcones and related diterpenoids, ensuring a high degree of accuracy and reproducibility.

Analytical Method: Reversed-Phase HPLC (RP-HPLC)

The recommended method for the analysis of this compound is RP-HPLC with UV detection. This method separates compounds based on their hydrophobicity, which is well-suited for the analysis of chalcones.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or trifluoroacetic acid for mobile phase modification.

  • Standards: this compound reference standard of known purity.

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Protocol 2: Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Perform extraction with methanol (3 x 30 mL) using sonication or maceration for 30 minutes per extraction.

    • Combine the methanolic extracts and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Re-dissolve the dried extract in a minimal amount of the initial mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute this compound with methanol or acetonitrile.

    • Evaporate the eluent to dryness and reconstitute in a known volume of the mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 3: HPLC Analysis
  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is recommended for optimal separation of this compound from other components in a complex matrix.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% to 90% B

      • 25-30 min: 90% B (hold)

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 280 nm and 370 nm should be selected for maximum absorbance. A PDA detector is useful for initial method development to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the series of working standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Inject a standard solution periodically to check for system suitability and retention time stability.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting method validation parameters, based on typical performance for related compounds like Eriothis compound.[1]

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength ~340 nm (To be optimized)
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Method Validation Parameters (Based on Eriothis compound Data[1])

ParameterResult
Linearity Range 50 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (RSD%) < 10%
Accuracy (Recovery %) > 80%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant source.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing plant_material Plant Material extraction Extraction with Methanol plant_material->extraction concentration Evaporation extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe reconstitution Reconstitution spe->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection data_acquisition Data Acquisition hplc_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Workflow for this compound HPLC Analysis.
Potential Signaling Pathways Modulated by Related Compounds

This compound belongs to the chalcone family, and related diterpenoids like Eriothis compound have been shown to modulate key signaling pathways involved in inflammation and cancer. Investigating the effect of this compound on these pathways could be a key area of research.

G cluster_0 Signaling Pathways calyxin_b This compound (or related compounds) nfkb NF-κB Pathway calyxin_b->nfkb Inhibition stat3 STAT3 Pathway calyxin_b->stat3 Inhibition pi3k_akt PI3K/Akt Pathway calyxin_b->pi3k_akt Modulation inflammation Inflammation nfkb->inflammation cell_proliferation Cell Proliferation nfkb->cell_proliferation stat3->cell_proliferation angiogenesis Angiogenesis stat3->angiogenesis pi3k_akt->cell_proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibition

Potential Signaling Pathways Modulated.

References

Characterization of Calyxin B by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxin B is a diarylheptanoid isolated from plants of the Alpinia genus, notably Alpinia blepharocalyx.[1] Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological samples. This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry, a powerful tool for molecular identification and quantification.[2]

Chemical Information for this compound:

PropertyValue
Molecular FormulaC35H34O8
Monoisotopic Mass582.22534 Da

Analytical Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information.

Principle

LC-MS/MS analysis involves three main steps:

  • Chromatographic Separation: this compound is separated from other components in a sample using liquid chromatography.

  • Ionization: The separated this compound molecules are ionized, typically using electrospray ionization (ESI), to generate charged molecules (ions).

  • Mass Analysis: The ions are then analyzed in a mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected and fragmented. The resulting product ions are then detected, providing a characteristic fragmentation pattern that can be used for identification and quantification.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound is depicted below.

workflow sample Sample Preparation (e.g., Extraction from plant material) lcinjection LC Injection sample->lcinjection separation Chromatographic Separation (C18 Column) lcinjection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 MS1 Analysis (Precursor Ion Selection) ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2 Analysis (Product Ion Detection) fragmentation->ms2 data Data Analysis (Identification & Quantification) ms2->data

Caption: General workflow for the LC-MS/MS analysis of this compound.

Protocols

Sample Preparation

Protocol for Extraction from Plant Material (e.g., Alpinia blepharocalyx rhizomes): [1]

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Macerate the powdered material with methanol (B129727) (e.g., 10 g of powder in 100 mL of methanol) at room temperature for 24 hours.

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • Reconstitution: Dissolve a known amount of the crude extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute this compound, followed by a re-equilibration step.
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 5 µL
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.0 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Gas Flow600 - 800 L/hr
Desolvation Temperature350 - 450 °C
Collision GasArgon
MS Scan ModeFull Scan (for initial identification) and Product Ion Scan (for fragmentation analysis)
Precursor Ion (Positive Mode)m/z 583.23 (for [M+H]⁺)
Precursor Ion (Negative Mode)m/z 581.22 (for [M-H]⁻)

Data Presentation and Interpretation

Expected Mass-to-Charge Ratios (m/z)

The expected m/z values for the precursor ions of this compound in high-resolution mass spectrometry are listed below.

Table 2: Predicted m/z Values for this compound Adducts

AdductFormulaPredicted m/z
[M+H]⁺[C₃₅H₃₅O₈]⁺583.23262
[M+Na]⁺[C₃₅H₃₄O₈Na]⁺605.21456
[M-H]⁻[C₃₅H₃₃O₈]⁻581.21806
[M+NH₄]⁺[C₃₅H₃₈NO₈]⁺600.25916
[M+K]⁺[C₃₅H₃₄O₈K]⁺621.18850
[M+HCOO]⁻[C₃₆H₃₅O₁₀]⁻627.22354

Data sourced from PubChem CID 42607624.[3]

Proposed Fragmentation Pathway

This compound, as a diarylheptanoid, is expected to exhibit a characteristic fragmentation pattern. Based on the fragmentation of similar compounds, a proposed pathway for the [M+H]⁺ ion is presented below.[4]

fragmentation M This compound [M+H]⁺ m/z 583.23 F1 Fragment 1 Loss of H₂O m/z 565.22 M->F1 -H₂O F2 Fragment 2 Retro-Diels-Alder (representative fragments) M->F2 F3 m/z 117 F2->F3 F4 m/z 105 F2->F4 F5 m/z 91 F2->F5

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

The fragmentation of diarylheptanoids often involves cleavages of the heptane (B126788) chain and rearrangements, leading to the formation of characteristic fragment ions. The ions at m/z 117, 105, and 91 are typical for diarylheptanoids and can be used as diagnostic markers for this class of compounds.[4] The loss of water is also a common fragmentation event for molecules containing hydroxyl groups.

Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. This involves selecting a specific precursor ion and one or more of its characteristic product ions.

Table 3: Potential MRM Transitions for this compound Quantification

Precursor Ion (m/z)Product Ion (m/z)Polarity
583.23565.22Positive
583.23117.0Positive
581.22[To be determined experimentally]Negative

Protocol for Quantitative Analysis:

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in a relevant matrix (e.g., blank plasma or solvent).

  • Sample Analysis: Analyze the calibration standards and unknown samples using the optimized LC-MS/MS method in MRM mode.

  • Data Processing: Integrate the peak areas of the selected MRM transitions for each standard and sample.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve. An internal standard should be used to correct for variations in extraction efficiency and instrument response.

Conclusion

The methods and protocols outlined in this document provide a comprehensive framework for the mass spectrometric characterization of this compound. The use of high-resolution mass spectrometry enables accurate mass determination and structural elucidation through fragmentation analysis. For quantitative purposes, a sensitive and specific LC-MS/MS method using MRM can be developed and validated. These analytical approaches are essential for advancing the research and development of this compound as a potential therapeutic agent.

References

Calyxin B and its Analogs as Potential Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Calyxin" family of natural compounds, encompassing diarylheptanoids like Calyxin B from Alpinia blepharocalyx and ent-kaurane diterpenoids such as Eriothis compound from Isodon eriocalyx, has emerged as a promising area of research for novel therapeutic agents. These compounds have demonstrated significant anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a range of preclinical models. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of these molecules.

Section 1: this compound (from Alpinia blepharocalyx)

This compound is a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. It has shown notable anti-proliferative and anti-inflammatory effects.

Quantitative Data

The bioactivity of this compound has been quantified in various assays, with IC50 values indicating its potency.

Assay Cell Line Parameter Measured IC50 Value Reference
Anti-proliferative ActivityHT-1080 (Human Fibrosarcoma)Cell Proliferation0.69 µM[1]
Anti-proliferative ActivityColon 26-L5 (Murine Carcinoma)Cell Proliferation>100 µM[1]
Anti-inflammatory ActivityJ774.1 (Mouse Macrophage)LPS-induced NO production39 µM[2]

Note: The anti-proliferative activity of other related diarylheptanoids from Alpinia blepharocalyx, such as Epicalyxin F, has also been reported with potent activity against HT-1080 and Colon 26-L5 cells.[3][4]

Experimental Protocols

This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[5][6][7]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HT-1080)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add this compound dilutions incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve formazan (DMSO) incubation3->dissolve read_absorbance Read absorbance dissolve->read_absorbance calculate Calculate IC50 read_absorbance->calculate

MTT Assay Workflow for this compound

Section 2: Eriothis compound (from Isodon eriocalyx)

Eriothis compound (EriB) is an ent-kaurane diterpenoid that has demonstrated potent anti-tumor activities by inducing apoptosis and modulating key cancer-related signaling pathways.[8]

Quantitative Data

The IC50 values of Eriothis compound highlight its efficacy against various cancer cell lines.

Cancer Type Cell Line Incubation Time IC50 (µM) Reference
Prostate CancerPC-324 h0.88[8][9]
Prostate CancerPC-348 h0.46[8][9]
Prostate Cancer22RV124 h3.26[8][9]
Prostate Cancer22RV148 h1.20[8][9]
Hepatocellular CarcinomaSMMC-772148 hNot specified, but apoptosis induced[10]
LymphomaVarious B- and T-lymphoma cellsNot specifiedNot specified, but significant inhibition of proliferation[11]
Signaling Pathways Modulated by Eriothis compound

Eriothis compound exerts its anti-cancer effects by targeting multiple signaling pathways that are crucial for cancer cell survival and proliferation.

EriocalyxinB_Signaling cluster_akt Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_erk ERK Pathway cluster_apoptosis Apoptosis EriB Eriothis compound Akt Akt EriB->Akt inhibits IKK IKKα/β EriB->IKK inhibits ROS ROS EriB->ROS Bcl2 Bcl-2/Bcl-xL EriB->Bcl2 downregulates Bax Bax EriB->Bax upregulates Caspases Caspase Activation EriB->Caspases activates mTOR mTOR Akt->mTOR inhibition Apoptosis Apoptosis mTOR->Apoptosis decreased survival p50 p50 p65 p65 ERK ERK ERK->Apoptosis ROS->ERK activation Bcl2->Apoptosis Bax->Apoptosis Caspases->Apoptosis Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Seed and treat cells with EriB harvest Harvest cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation Incubate 15 min add_stains->incubation analyze Analyze on Flow Cytometer incubation->analyze quantify Quantify Apoptotic Populations analyze->quantify

References

Troubleshooting & Optimization

Calyxin B stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Calyxin B in aqueous solutions. Given the limited specific literature on this compound, this resource leverages data from structurally similar flavonoids and polyphenols to offer robust troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Degradation of flavonoids like this compound in aqueous solutions is often due to a combination of factors. The most common culprits include:

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade rapidly in neutral or alkaline solutions.

  • Temperature: Elevated temperatures accelerate the degradation process.[1][2][3]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[4][5]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[5][6]

  • Metal Ions: The presence of certain metal ions, particularly Cu²⁺, Zn²⁺, and Fe³⁺, can catalyze degradation.[7]

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: While specific data for this compound is unavailable, flavonoids generally exhibit greater stability at a lower pH. For short-term storage, a pH range of 3.0-5.0 is recommended.[2] It is crucial to determine the experimental pH compatibility and assess the stability of this compound under those specific conditions.

Q3: How should I prepare a stock solution of this compound?

A3: Due to the poor aqueous solubility of many flavonoids, it is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol, or methanol.[8] This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer immediately before use. Minimize the final concentration of the organic solvent to avoid affecting your experiment.

Q4: Can I filter my this compound solution?

A4: Yes, you can filter the solution to sterilize it or remove particulates. Use a low-protein-binding filter material (e.g., PVDF or PTFE) to minimize loss of the compound due to adsorption. It is advisable to test for any loss of this compound after filtration.

Q5: Are there any visual indicators of this compound degradation?

A5: A color change in the solution is a common indicator of flavonoid degradation. Depending on the specific degradation products, you might observe a shift in color or a decrease in color intensity. However, the absence of a color change does not guarantee stability. Analytical methods like HPLC are necessary for confirmation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in aqueous solutions.

Issue Potential Cause Troubleshooting & Optimization
Inconsistent experimental results Degradation of this compound during the experiment.1. Prepare fresh solutions: Prepare this compound solutions immediately before each experiment. 2. Control pH: Ensure the pH of your buffer is stable and within the optimal range for flavonoid stability (ideally acidic). 3. Protect from light: Conduct experiments in low-light conditions or use amber-colored labware. 4. Deoxygenate buffer: If oxygen-sensitive, sparge your aqueous buffer with nitrogen or argon before adding this compound.
Low or no biological activity 1. Degradation of this compound. 2. Poor solubility at the working concentration. 3. Interaction with media components.1. Confirm stability: Use HPLC to check the concentration of this compound in your solution at the beginning and end of the experiment. 2. Solubility check: Visually inspect the solution for any precipitation. Consider using a lower concentration or adding a small percentage of a co-solvent. 3. Media compatibility: Some components in cell culture media can interact with and degrade flavonoids. Test the stability of this compound in your specific media.[4]
Precipitation in the aqueous solution 1. Poor aqueous solubility. 2. Change in pH or temperature affecting solubility.1. Increase solvent concentration: If permissible for your experiment, slightly increase the percentage of the initial organic solvent (e.g., DMSO). 2. Sonication: Briefly sonicate the solution to aid dissolution, but be mindful of potential heat generation. 3. Maintain constant conditions: Ensure the pH and temperature of your solution remain constant.
Color change of the solution Chemical degradation or oxidation of this compound.1. Investigate degradation products: Use techniques like LC-MS to identify potential degradation products. 2. Optimize storage and handling: Refer to the recommendations on pH, light, and temperature control.

Quantitative Data Summary

The following tables summarize general stability data for flavonoids, which can be used as a guideline for this compound. Note: This is generalized data, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: General Influence of pH on Flavonoid Stability in Aqueous Solution

pH RangeGeneral StabilityRecommendations
< 5.0Generally StableRecommended for short-term storage and stock solutions.
5.0 - 7.0Moderately StableStability decreases as pH approaches neutral.
> 7.0UnstableRapid degradation is expected. Avoid alkaline conditions.

Table 2: General Influence of Temperature on Flavonoid Stability in Aqueous Solution

TemperatureGeneral StabilityRecommendations
4°CGoodRecommended for short-term storage (days).
25°C (Room Temp)ModerateDegradation can occur over hours to days. Prepare fresh solutions.
> 37°CPoorSignificant degradation is likely. Minimize time at elevated temperatures.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer using HPLC-UV

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, citrate (B86180) buffer)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Amber-colored vials

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Working Solution:

    • Dilute the this compound stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).

    • Prepare enough volume for all time points.

  • Incubation:

    • Aliquot the working solution into several amber-colored vials.

    • Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC. The 0-hour time point represents the initial concentration.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, increase it over time to elute this compound, and then return to the initial conditions to re-equilibrate the column. The exact gradient will need to be optimized for this compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the optimal wavelength for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Flavonoids typically have absorption maxima between 250-285 nm and 320-385 nm.[9]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Flavonoids

Flavonoids, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.[10][11][12][13] Understanding these interactions is crucial for interpreting experimental results.

flavonoid_signaling cluster_stimuli External Stimuli cluster_flavonoids Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimuli Inflammatory Stimuli / Oxidative Stress MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK activates PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt activates NFkB NF-κB Pathway Stimuli->NFkB activates CalyxinB This compound (Flavonoid) CalyxinB->MAPK inhibits CalyxinB->PI3K_Akt modulates CalyxinB->NFkB inhibits Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis CellSurvival Cell Survival PI3K_Akt->CellSurvival NFkB->Inflammation

Caption: General overview of signaling pathways modulated by flavonoids like this compound.

Experimental Workflow for Investigating this compound Stability

The following diagram outlines a logical workflow for assessing the stability of this compound in an aqueous solution.

stability_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare concentrated stock solution in organic solvent Prep_Work Dilute stock solution in aqueous buffer Prep_Stock->Prep_Work Incubate Incubate under experimental conditions (pH, temp, light) Prep_Work->Incubate Timepoints Take samples at defined time points Incubate->Timepoints HPLC Analyze by HPLC-UV Timepoints->HPLC Calc Calculate % remaining HPLC->Calc Plot Plot degradation curve Calc->Plot Kinetics Determine degradation kinetics Plot->Kinetics

Caption: A typical experimental workflow for studying the stability of this compound.

References

Technical Support Center: Optimizing Calyxin B Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Calyxin B and related natural products. The core synthetic strategy often involves a key tandem Prins-Friedel-Crafts cyclization.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in this compound synthesis, particularly in the key tandem Prins-Friedel-Crafts cyclization step, can often be attributed to several factors:

  • Suboptimal Lewis Acid Catalyst: The choice and handling of the Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, InCl₃) are critical. The catalyst must be anhydrous and used in the correct stoichiometric ratio.

  • Poor Quality of Starting Materials: Impurities in the aldehyde or homoallylic alcohol starting materials can inhibit the reaction or lead to the formation of side products.

  • Incorrect Reaction Temperature: The temperature for the cyclization is crucial. Temperatures that are too high can lead to decomposition or side reactions, while temperatures that are too low may result in an incomplete reaction.

  • Presence of Water: The Prins-Friedel-Crafts reaction is highly sensitive to moisture. All glassware, solvents, and reagents must be thoroughly dried.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products can arise from several side reactions:

  • Isomerization: Acid-mediated isomerization of the desired product can occur, leading to a mixture of calyxin isomers.[1]

  • Elimination: Elimination of the benzyl (B1604629) alcohol has been observed as a side reaction in related syntheses.[1]

  • Polymerization: Under strongly acidic conditions, the starting materials or intermediates may polymerize.

  • Incomplete Cyclization: The reaction may stall after the initial Prins cyclization, leading to intermediates that do not undergo the subsequent Friedel-Crafts reaction.

Q3: How can I improve the regioselectivity of the Friedel-Crafts cyclization step?

A3: Improving regioselectivity in the Friedel-Crafts step can be achieved by:

  • Choice of Lewis Acid: Different Lewis acids can influence the regioselectivity of the cyclization. Experimenting with various Lewis acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃) may lead to improved selectivity.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) are commonly used.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound and its analogs is typically achieved through chromatographic techniques.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure crystalline material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst deactivation due to moisture.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, high-quality Lewis acid.
Deactivated aromatic ring in the substrate.If the aromatic ring has strongly electron-withdrawing groups, the Friedel-Crafts reaction will be slow or may not proceed. Consider using a more activated substrate if possible.
Insufficient catalyst loading.The Friedel-Crafts reaction often requires stoichiometric amounts of the Lewis acid. Ensure you are using the correct ratio of catalyst to substrate.
Formation of Tarry/Polymeric Material Reaction temperature is too high.Maintain the recommended reaction temperature and monitor the reaction closely. Consider running the reaction at a lower temperature.
Impure starting materials.Purify the starting aldehyde and homoallylic alcohol before use.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time.
Low reaction temperature.If the reaction is proceeding too slowly, a modest increase in temperature may be beneficial. However, be cautious of potential side reactions.
Difficult Product Isolation Emulsion formation during aqueous workup.Use a saturated brine solution to break up emulsions during the extraction process.
Product is unstable on silica gel.If the product is acid-sensitive, consider using a different purification method, such as preparative TLC or recrystallization. Neutralizing the silica gel with a small amount of triethylamine (B128534) in the eluent can also be helpful.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the tandem Prins-Friedel-Crafts cyclization in the synthesis of calyxin analogs.

Lewis Acid Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
BF₃·OEt₂CH₂Cl₂-78 to rt265J. Org. Chem. 2006, 71, 3176-83
SnCl₄CH₂Cl₂-78 to rt255J. Org. Chem. 2006, 71, 3176-83
InCl₃CH₂Cl₂rt440J. Org. Chem. 2006, 71, 3176-83
AlCl₃CH₂Cl₂0150Beilstein J. Org. Chem. 2021, 17, 1546–1552

Experimental Protocols

General Procedure for Tandem Prins-Friedel-Crafts Cyclization for Calyxin Core Synthesis

This protocol is a generalized procedure based on published literature and should be adapted and optimized for specific substrates.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., argon or nitrogen).

    • Allow the flask to cool to room temperature.

    • Add the homoallylic alcohol substrate (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂) as the solvent.

    • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reaction:

    • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) to the stirred solution.

    • In a separate flame-dried flask, dissolve the aldehyde substrate (1.0 equivalent) in anhydrous CH₂Cl₂.

    • Add the aldehyde solution dropwise to the reaction mixture over a period of 30 minutes.

    • After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1 hour) and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Tandem_Prins_Friedel_Crafts_Reaction cluster_0 Prins Cyclization cluster_1 Friedel-Crafts Alkylation Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Activation LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Oxocarbenium PrinsProduct Cyclized Carbocation Intermediate Oxocarbenium->PrinsProduct Intramolecular Cyclization FC_Intermediate Carbocation Intermediate PrinsProduct->FC_Intermediate FinalProduct Calyxin Core Structure FC_Intermediate->FinalProduct Intramolecular Electrophilic Aromatic Substitution AromaticRing Pendant Aromatic Ring

Caption: Tandem Prins-Friedel-Crafts Reaction Pathway.

Experimental_Workflow Start Reagent Preparation (Drying & Purification) ReactionSetup Reaction Setup (Inert Atmosphere, Cooling) Start->ReactionSetup ReagentAddition Slow Addition of Reagents ReactionSetup->ReagentAddition ReactionMonitoring TLC Monitoring ReagentAddition->ReactionMonitoring Workup Aqueous Workup & Extraction ReactionMonitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General Experimental Workflow for Calyxin Synthesis.

References

Technical Support Center: Calyxin B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Calyxin B in cell-based assays. The information is designed to assist in optimizing experimental workflows and resolving common issues.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a natural diterpenoid compound. Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and autophagy. It has been shown to modulate several key signaling pathways involved in cell survival and proliferation, including the NF-κB, AKT/mTOR, and MAPK pathways.

Q2: What is the optimal solvent for dissolving this compound for cell culture experiments?

A2: this compound is a hydrophobic compound and should be dissolved in a sterile, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell-based assays, this stock solution should be further diluted in culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium below a level that is non-toxic to the specific cell line being used, typically less than 0.5%.

Q3: How should I determine the appropriate concentration range of this compound for my experiments?

A3: The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This is typically done using a cell viability assay, such as the MTT or SRB assay, with a range of this compound concentrations.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the specific assay and the cell line's response to this compound. For cell viability assays, treatment times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects. For apoptosis and signaling pathway analyses, shorter time points may be necessary to capture early cellular events. A time-course experiment is recommended to determine the optimal incubation period for your experimental goals.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results

Question: My MTT assay results show high variability between replicate wells and experiments when using this compound. What could be the cause?

Answer:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent settling. Avoid using the outer wells of the microplate, which are more prone to evaporation.
This compound Precipitation As a hydrophobic compound, this compound may precipitate in the aqueous culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. To mitigate this, ensure the final DMSO concentration is consistent across all wells and as low as possible. Prepare fresh dilutions of this compound from the stock solution for each experiment. Consider using a brief sonication or vortexing of the diluted compound in media before adding it to the cells.[1]
Interference with MTT Reagent Some compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal. To test for this, incubate this compound in cell-free culture medium with the MTT reagent. If a color change occurs, this compound is interfering with the assay. In this case, consider switching to an alternative viability assay such as the Sulforhodamine B (SRB) assay or a luciferase-based ATP assay (e.g., CellTiter-Glo®).
Cell Contamination Mycoplasma or other microbial contamination can affect cell health and metabolism, leading to inconsistent results. Regularly test your cell cultures for contamination.
Issue 2: Low or No Induction of Apoptosis Detected

Question: I am not observing a significant increase in apoptosis in my cells after treatment with this compound using Annexin V/PI staining. Why might this be?

Answer:

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration The concentration of this compound may be too low to induce a detectable level of apoptosis. Refer to your IC50 data from cell viability assays to select an appropriate concentration range. It is advisable to test a range of concentrations around the IC50 value.
Incorrect Timing of Assay Apoptosis is a dynamic process. If the assay is performed too early, the apoptotic events may not have occurred yet. If performed too late, the cells may have already undergone secondary necrosis. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your cell line.
Loss of Apoptotic Cells Apoptotic cells can detach from the culture surface. When harvesting adherent cells, be sure to collect the culture supernatant in addition to the trypsinized or scraped cells to include the detached apoptotic population.[2]
Issues with Staining Protocol Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Avoid using EDTA during cell harvesting as it will chelate the calcium.[2] Also, ensure that compensation controls (unstained, single-stained) are properly set up for flow cytometry analysis.
Issue 3: Difficulty in Detecting Changes in Signaling Pathways

Question: I am performing Western blotting to analyze the effect of this compound on the AKT pathway, but I am not seeing a clear change in protein phosphorylation. What should I check?

Answer:

Potential Cause Troubleshooting Steps
Inappropriate Time Point for Lysis Signaling events, such as protein phosphorylation, can be transient. A time-course experiment with shorter incubation times (e.g., 15, 30, 60, 120 minutes) is crucial to capture the peak of the signaling event.
Low Protein Concentration Ensure you are loading a sufficient amount of total protein per lane (typically 20-30 µg) for clear detection. Perform a protein quantification assay (e.g., BCA assay) on your cell lysates before loading.
Inefficient Phosphatase Inhibition During cell lysis, endogenous phosphatases can dephosphorylate your target proteins. It is critical to use a lysis buffer that contains a cocktail of phosphatase inhibitors. Keep samples on ice throughout the lysis and protein quantification process.
Poor Antibody Quality The primary antibody may not be specific or sensitive enough to detect the phosphorylated protein. Use antibodies that have been validated for Western blotting and for the specific phosphorylation site of interest. Always include a positive control (e.g., cells treated with a known activator of the pathway) and a negative control.
Sub-optimal Western Blot Protocol Optimize your Western blot protocol, including the percentage of the acrylamide (B121943) gel, transfer conditions, blocking buffer, and antibody incubation times and concentrations.

Quantitative Data Summary

Table 1: IC50 Values of Eriothis compound (a close analog of this compound) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
PC-3Prostate Cancer48~0.5
22RV1Prostate Cancer48~2.0
MDA-MB-231Triple-Negative Breast Cancer24~3.0
MCF-7Breast Cancer24>100

Data is approximated from published studies for illustrative purposes.[3][4]

Table 2: Apoptosis Induction by Eriothis compound in Prostate Cancer Cells

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
PC-3Control0.40.30.7
PC-30.5 µM Eriothis compound (48h)25.616.542.1
22RV1Control0.60.51.1
22RV12.0 µM Eriothis compound (48h)18.912.131.0

Data is approximated from published studies for illustrative purposes.[3]

Experimental Protocols & Visualizations

Cell Viability (MTT) Assay Protocol

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt 2-4h solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow
Apoptosis (Annexin V/PI) Assay Protocol

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the predetermined optimal time. Include an untreated control.

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow start Treat Cells with this compound harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

Apoptosis Assay Workflow
Signaling Pathway Diagrams

This compound and the AKT/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis and autophagy in cancer cells.

AKTmTOR_Pathway CalyxinB This compound PI3K PI3K CalyxinB->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Autophagy Autophagy mTORC1->Autophagy Proliferation Cell Proliferation & Survival mTORC1->Proliferation

This compound Inhibition of AKT/mTOR Pathway

This compound and the MAPK Signaling Pathway

This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on this pathway can contribute to its anti-cancer properties.

MAPK_Pathway CalyxinB This compound RAS RAS CalyxinB->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

This compound Modulation of MAPK Pathway

References

Technical Support Center: Calyxin B Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Calyxin B to prevent its degradation. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

Encountering unexpected results in your experiments with this compound? Degradation of the compound during storage could be a contributing factor. This guide will help you troubleshoot potential stability issues.

Table 1: Troubleshooting Common this compound Degradation Issues

Observed Issue Potential Cause Recommended Solution Preventative Measures
Reduced biological activity or potency in assays Chemical degradation of this compound due to improper storage conditions.Verify the purity of your this compound stock using HPLC or LC-MS/MS. If degradation is confirmed, procure a fresh batch and adhere strictly to recommended storage conditions.Store this compound as a solid at -20°C or lower, protected from light and moisture. For solutions, prepare fresh or store as aliquots at -80°C for short periods.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products. Common degradation pathways for phenolic compounds include oxidation and hydrolysis.Characterize the new peaks using mass spectrometry to identify potential degradation products. This can provide insights into the specific degradation pathway.Avoid exposure to light, high temperatures, and oxygen. Use amber vials and consider purging with an inert gas like argon or nitrogen.
Color change of solid this compound or its solutions Oxidation of the phenolic groups in the this compound structure.While a slight color change may not always indicate significant degradation, it is a warning sign. Re-evaluate the purity of the compound.Store in a tightly sealed container in a dark, cold, and dry environment. For solutions, use deoxygenated solvents.
Inconsistent experimental results between batches Variable degradation of this compound stock over time.Implement a routine quality control check of your this compound stock using a validated analytical method before starting a new set of experiments.Aliquot your this compound stock upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to ambient conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What is the recommended storage condition for solid this compound? For long-term storage, solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.

  • How should I store this compound in solution? It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, prepare aliquots in a suitable solvent (e.g., DMSO, ethanol) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • What solvents are suitable for dissolving this compound? this compound, being a polyphenolic compound, is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and acetone. The choice of solvent will depend on the specific experimental requirements.

  • Is this compound sensitive to light? Yes, like many phenolic compounds, this compound is likely susceptible to photodegradation.[1] It is crucial to store it in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Does pH affect the stability of this compound? Yes, the stability of diarylheptanoids, the class of compounds this compound belongs to, can be pH-dependent. Some diarylheptanoids show increased degradation at neutral to alkaline pH.[2][3] Therefore, it is advisable to maintain a slightly acidic pH for aqueous solutions if possible, or to prepare them immediately before use.

Degradation

  • What are the likely degradation pathways for this compound? Based on its diarylheptanoid structure containing multiple phenolic hydroxyl groups and a conjugated ketone system, the primary degradation pathways are likely to be oxidation and hydrolysis .[4][5] Oxidation can be initiated by exposure to air (oxygen), light, or trace metal ions. Hydrolysis may occur, particularly at non-neutral pH.

  • How can I detect this compound degradation? Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS).[6][7][8] A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

  • Are there any known degradation products of this compound? Currently, there is limited specific information in the public domain on the identified degradation products of this compound. However, degradation of similar phenolic compounds often involves the formation of quinones and smaller phenolic acids resulting from the cleavage of the heptane (B126788) chain.[9]

Experimental Protocols

To ensure the integrity of your experimental results, it is essential to use validated analytical methods to assess the purity and stability of this compound.

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general framework for the analysis of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

    • Start with a suitable gradient, for example, 30% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diarylheptanoids typically show UV absorbance around 280 nm.[10] A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).

    • Inject a defined volume (e.g., 10 µL) into the HPLC system.

  • Analysis: Monitor the chromatogram for the main this compound peak and any impurity or degradation peaks. The purity can be estimated by the relative peak area.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[11][12]

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, using the developed HPLC-UV method (Protocol 1).

    • For identification of degradation products, utilize LC-MS/MS to obtain mass spectral data of the new peaks.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

Calyxin_B This compound (Diarylheptanoid) Oxidized_Products Oxidized Products (e.g., Quinones) Calyxin_B->Oxidized_Products Oxidation Hydrolyzed_Products Hydrolyzed Products (Cleavage of heptane chain) Calyxin_B->Hydrolyzed_Products Hydrolysis Thermal_Degradants Thermal Degradants Calyxin_B->Thermal_Degradants Degradation Oxidative_Stress Oxidative Stress (Oxygen, Light, Metal Ions) Oxidative_Stress->Oxidized_Products Hydrolytic_Stress Hydrolytic Stress (Acid/Base) Hydrolytic_Stress->Hydrolyzed_Products Thermal_Stress Thermal Stress (Heat) Thermal_Stress->Thermal_Degradants

Caption: Potential degradation pathways for this compound.

Diagram 2: Recommended Workflow for Handling and Storing this compound

cluster_storage Long-term Storage (Solid) cluster_solution Solution Preparation and Use Store_Solid Store solid this compound at <= -20°C in a tightly sealed, light-protected container. QC_Check Perform initial QC check (HPLC) Store_Solid->QC_Check Before first use Prepare_Fresh Prepare solution fresh for each experiment. Short_Term_Storage If necessary, aliquot and store at -80°C for short periods. Prepare_Fresh->Short_Term_Storage For immediate reuse Experiment Use in Experiment Prepare_Fresh->Experiment Avoid_Freeze_Thaw Avoid repeated freeze-thaw cycles. Short_Term_Storage->Avoid_Freeze_Thaw Short_Term_Storage->Experiment Receipt Receipt of this compound Aliquot Aliquot solid into smaller, single-use vials Receipt->Aliquot Aliquot->Store_Solid QC_Check->Prepare_Fresh

Caption: Recommended workflow for this compound handling.

Diagram 3: Troubleshooting Decision Tree for this compound Stability

Start Inconsistent Experimental Results? Check_Purity Check Purity of this compound Stock (HPLC/LC-MS) Start->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Review_Storage Review Storage Conditions: - Temperature <= -20°C? - Protected from light? - Tightly sealed? Degradation_Observed->Review_Storage Yes No_Degradation No Degradation Observed Degradation_Observed->No_Degradation No Review_Handling Review Handling Procedures: - Solutions prepared fresh? - Minimized freeze-thaw cycles? Review_Storage->Review_Handling Procure_New Procure Fresh this compound Review_Handling->Procure_New Implement_Protocols Implement Strict Storage and Handling Protocols Procure_New->Implement_Protocols Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Decision tree for troubleshooting this compound stability issues.

References

Calyxin B Purification: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Calyxin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound and what is the expected yield?

A1: The primary and most well-documented natural source of this compound is the perennial herb Isodon eriocalyx, particularly the leaves of the laxiflora variety.[1] This plant is predominantly found in the southwestern regions of China and has a history of use in traditional Chinese medicine.[1] The yield of this compound can fluctuate based on factors like the geographical origin of the plant, harvest time, and the specific extraction and purification techniques employed.[1]

Quantitative Data: this compound Yield

Plant MaterialStarting AmountYield of this compoundReference
Dried leaves of Isodon eriocalyx var. laxiflora1.5 kg600 mg (0.04% w/w)Sun et al., 1995[1]

Q2: What is a general overview of the this compound purification workflow?

A2: The purification of this compound from Isodon eriocalyx is a multi-step process that involves extraction followed by various chromatographic techniques. The general workflow begins with pulverizing the air-dried leaves of the plant. The powdered material then undergoes reflux extraction with ethanol (B145695). The crude extract is subsequently partitioned, and the fraction containing this compound is further purified using column chromatography, often involving silica (B1680970) gel and Sephadex LH-20, and may be finalized with preparative Thin Layer Chromatography (TLC).[1][2]

This compound Purification Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_final_product Final Product plant Dried Leaves of Isodon eriocalyx powder Pulverized Plant Material plant->powder Grinding crude_extract Crude Ethanol Extract powder->crude_extract Ethanol Reflux chloroform_fraction Chloroform-Soluble Fraction crude_extract->chloroform_fraction Solvent Partitioning silica_gel Silica Gel Column chloroform_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_tlc Preparative TLC sephadex->prep_tlc pure_calyxin_b Pure this compound prep_tlc->pure_calyxin_b

Workflow for the extraction and isolation of this compound.

Troubleshooting Guides

Low Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Possible CauseSuggested Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Repeat the ethanol extraction process multiple times (e.g., three times) to ensure exhaustive extraction.[1]
Loss During Partitioning Optimize the solvent system used for partitioning to ensure this compound preferentially moves into the desired phase. Monitor all phases by TLC to check for the presence of the target compound before discarding any layer.
Degradation During Purification This compound may be sensitive to pH and temperature. While specific stability data for this compound is limited, related compounds show degradation at higher pH and temperatures.[3][4][5] It is advisable to conduct purification steps at room temperature or below and use neutral pH buffers where possible.
Inefficient Column Chromatography The choice of stationary and mobile phases is critical. For silica gel chromatography, a gradient of petroleum ether and acetone (B3395972) is commonly used.[1] If co-elution with other compounds is an issue, consider using a different solvent system (e.g., chloroform-methanol gradient).[1] Ensure the column is not overloaded.
Poor Recovery from Preparative TLC Ensure complete elution of this compound from the scraped silica gel. Use a polar solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol (B129727) for elution.[2]
Purity Issues

Problem: The purified this compound is contaminated with other compounds.

Possible CauseSuggested Solution
Co-elution with Structurally Similar Compounds Isodon species are rich in other diterpenoids and flavonoids, which may have similar polarities to this compound and co-elute during chromatography.[6][7][8] To address this, employ multiple chromatographic steps with different separation principles. For instance, follow silica gel chromatography (normal phase) with Sephadex LH-20 chromatography (size exclusion and reversed-phase characteristics).[1]
Presence of Degradation Products If degradation is suspected, analyze the impure fractions using LC-MS to identify the molecular weights of the contaminants and compare them to potential degradation products of this compound.[9][10][11][12] Adjust purification conditions (pH, temperature, exposure to light) to minimize degradation.
Insufficient Resolution in Chromatography Optimize the gradient elution profile in column chromatography to achieve better separation of peaks. For preparative TLC, ensure the developing solvent system provides good separation of the target spot from impurities.

Experimental Protocols

Detailed Protocol for Extraction and Isolation of this compound

This protocol is a composite methodology based on established phytochemical procedures.[1][2]

  • Plant Material Preparation :

    • Air-dry the leaves of Isodon eriocalyx var. laxiflora at room temperature.

    • Grind the dried leaves into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered leaves (e.g., 1.5 kg) with 95% ethanol at room temperature. This process should be repeated three times to ensure thorough extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning :

    • Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

    • The chloroform-soluble fraction is the primary fraction containing this compound. Concentrate this fraction to dryness.

  • Chromatographic Purification :

    • Step 1: Silica Gel Column Chromatography

      • Stationary Phase : Silica gel (200-300 mesh).

      • Mobile Phase : A gradient of petroleum ether and acetone. Gradually increase the polarity to elute compounds of varying polarities.

      • Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC). Pool the fractions containing this compound.

    • Step 2: Repeated Column Chromatography

      • Further purify the enriched fractions using repeated column chromatography. This may involve:

        • Silica gel chromatography with a different solvent system (e.g., a chloroform-methanol gradient).[1]

        • Sephadex LH-20 chromatography.

  • Final Purification and Purity Assessment :

    • Crystallization : The purified this compound can be crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[1]

    • Purity Assessment : The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC).[1]

HPLC Method for Purity Analysis of this compound

A general HPLC method for the quantitative analysis of this compound in biological samples can be adapted for purity assessment.[13]

  • Sample Preparation : Dissolve a small amount of the purified this compound in the mobile phase.

  • HPLC System : A standard HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate : Typically around 1.0 mL/min.

    • Detection : UV detection at a wavelength appropriate for this compound.

    • Injection Volume : 10-20 µL.

Biological Activity and Signaling Pathways

This compound is recognized for its potent cytotoxic effects against various cancer cell lines.[1] Its anti-cancer activity is attributed to its ability to induce apoptosis and autophagy by modulating several key cellular signaling pathways.[14][15]

Key Signaling Pathways Modulated by this compound:

This compound has been shown to inhibit pro-survival pathways such as Akt/mTOR/p70S6K and modulate the MAPK and STAT3/NF-κB pathways, leading to apoptosis in cancer cells.[14][15][16]

This compound Signaling Pathway cluster_stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects calyxin_b This compound akt_mtor Akt/mTOR/p70S6K Pathway calyxin_b->akt_mtor Inhibits mapk MAPK Pathway (p38, JNK) calyxin_b->mapk Activates stat3_nfkB STAT3/NF-κB Pathway calyxin_b->stat3_nfkB Inhibits apoptosis Apoptosis akt_mtor->apoptosis autophagy Autophagy akt_mtor->autophagy cell_cycle_arrest G2/M Phase Arrest akt_mtor->cell_cycle_arrest mapk->apoptosis stat3_nfkB->apoptosis

Key signaling pathways modulated by this compound.

Quantitative Data: IC50 Values of Eriothis compound (this compound)

The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-cancer activity of this compound across various cancer cell lines.

Cell LineCancer TypeIncubation TimeIC50 (µM)Citation
A-549Lung Cancer48 h~3.1[14]
MCF-7Breast Cancer48 h~0.3[14]
SMMC-7721Liver Cancer48 h~1.0[14]
SW-480Colon Cancer48 h~2.5[14]
HL-60Leukemia48 h~0.5[14]
PC-3Prostate Cancer24 h0.88[15]
PC-3Prostate Cancer48 h0.46[15]
22RV1Prostate Cancer24 h3.26[15]
22RV1Prostate Cancer48 h1.20[15]

References

Technical Support Center: Overcoming Resistance to Eriocalyxin B in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Eriocalyxin B in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is Eriothis compound and what is its primary mechanism of action?

A1: Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx.[1] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the suppression of cellular thiol-containing antioxidant systems, such as glutathione (B108866) and thioredoxin.[1][2] This oxidative stress disrupts cellular homeostasis and activates downstream signaling pathways leading to cell death. Additionally, EriB has been shown to directly inhibit key oncogenic transcription factors like STAT3 by covalently binding to them.[3][4][5]

Q2: My cancer cell line, which was initially sensitive to Eriothis compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?

A2: Acquired resistance to Eriothis compound, a ROS-inducing agent, can develop through several mechanisms. While specific resistance mechanisms to EriB are still under investigation, based on its mechanism of action and established principles of drug resistance, likely causes include:

  • Upregulation of Antioxidant Systems: Resistant cells may increase the expression and activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and non-enzymatic antioxidants (e.g., glutathione).[6][7] This enhanced antioxidant capacity allows the cells to neutralize the ROS generated by Eriothis compound, thereby diminishing its cytotoxic effects.

  • Alterations in Drug Target: Although less common for ROS-inducing agents, mutations or modifications in the direct protein targets of Eriothis compound, such as STAT3, could potentially reduce its binding affinity and inhibitory effect.[8]

  • Activation of Pro-Survival Signaling Pathways: Resistant cells might constitutively activate pro-survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, to counteract the apoptotic signals induced by Eriothis compound.[9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Eriothis compound out of the cell, reducing its intracellular concentration and efficacy.[10]

Q3: How can I experimentally confirm if my cell line has developed resistance to Eriothis compound?

A3: To confirm resistance, you should perform a dose-response assay, such as the MTT assay, to compare the half-maximal inhibitory concentration (IC50) of Eriothis compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After Eriothis compound Treatment
Possible Cause Troubleshooting/Verification Steps
Upregulation of Antioxidant Capacity 1. Measure ROS levels: Use a fluorescent probe like DCFDA to compare intracellular ROS levels in parental and suspected resistant cells after Eriothis compound treatment. Lower ROS levels in the resistant line would suggest enhanced antioxidant capacity. 2. Assess antioxidant enzyme levels: Perform Western blot analysis to compare the expression of key antioxidant enzymes (e.g., SOD1, SOD2, Catalase, GPX4) between the parental and resistant lines. 3. Measure Glutathione (GSH) levels: Use a commercially available kit to quantify and compare the intracellular GSH levels.
Altered Apoptotic Pathway 1. Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells in both cell lines after treatment. A lower percentage of apoptotic cells in the resistant line is indicative of a blockage in the apoptotic pathway. 2. Western Blot for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3. An increased Bcl-2/Bax ratio or reduced cleaved caspase-3 in the resistant line suggests a compromised apoptotic response.[11]
Activation of Pro-survival Signaling 1. Western Blot for Signaling Proteins: Examine the phosphorylation status (activation) of key proteins in pro-survival pathways like Akt (p-Akt), ERK (p-ERK), and STAT3 (p-STAT3) in both untreated and treated parental and resistant cells. Constitutive activation or sustained activation upon treatment in the resistant line could indicate a resistance mechanism.[12]
Problem 2: How to Potentially Overcome Eriothis compound Resistance
Strategy Experimental Approach
Inhibition of Antioxidant Systems 1. Co-treatment with a GSH inhibitor: Use an agent like Buthionine Sulfoximine (BSO) to deplete intracellular GSH levels and see if it re-sensitizes the resistant cells to Eriothis compound. 2. Inhibition of Thioredoxin Reductase: Co-administer a thioredoxin reductase inhibitor and assess for synergistic cytotoxic effects with Eriothis compound.
Targeting Pro-Survival Pathways 1. Combination Therapy: Based on the identified activated pro-survival pathway from your Western blot analysis, use specific inhibitors (e.g., PI3K/Akt inhibitor, MEK/ERK inhibitor, or a STAT3 inhibitor) in combination with Eriothis compound to see if sensitivity is restored.
Modulating Drug Efflux 1. ABC Transporter Inhibition: If overexpression of ABC transporters is suspected, co-treat with known inhibitors of these pumps (e.g., verapamil (B1683045) for P-glycoprotein) to assess if it enhances Eriothis compound's efficacy in the resistant cell line.

Quantitative Data Summary

Table 1: Reported IC50 Values of Eriothis compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
MDA-MB-231Triple Negative Breast CancerMTT~3
MCF-7Breast CancerMTT>25
SW1116Colon CancerCCK-8~1
PANC-1Pancreatic CancerNot SpecifiedVaries (dose-dependent)
SW1990Pancreatic CancerNot SpecifiedVaries (dose-dependent)
CAPAN-1Pancreatic CancerNot SpecifiedVaries (dose-dependent)
CAPAN-2Pancreatic CancerNot SpecifiedVaries (dose-dependent)
MG63OsteosarcomaCCK-8Varies (dose-dependent)
U2OSOsteosarcomaCCK-8Varies (dose-dependent)

Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific viability assay used.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol provides a general guideline for determining cell viability after treatment with Eriothis compound.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Eriothis compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol outlines the detection of apoptotic cells using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Eriothis compound for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

This protocol provides a general workflow for analyzing the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, or anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

EriocalyxinB_Mechanism EriB Eriothis compound ROS ↑ Reactive Oxygen Species (ROS) EriB->ROS Antioxidants ↓ Antioxidant Systems (GSH, Thioredoxin) EriB->Antioxidants STAT3 STAT3 EriB->STAT3 Covalent Binding Akt Akt EriB->Akt Inhibition NFkB NF-κB (Inactive) EriB->NFkB Inhibition Apoptosis Apoptosis ROS->Apoptosis ERK ERK ROS->ERK CellSurvival ↓ Cell Survival pSTAT3 p-STAT3 (Inactive) pAkt p-Akt (Inactive) pERK p-ERK (Active) pERK->Apoptosis

Caption: Mechanism of action of Eriothis compound.

Resistance_Mechanisms EriB Eriothis compound Cell Cancer Cell EriB->Cell Treatment Resistance Resistance to Eriothis compound Cell->Resistance AntioxidantUp ↑ Antioxidant Systems Resistance->AntioxidantUp TargetAlt STAT3 Alteration Resistance->TargetAlt SurvivalPath ↑ Pro-survival Signaling (Akt, ERK) Resistance->SurvivalPath Efflux ↑ Drug Efflux Pumps (ABC Transporters) Resistance->Efflux

Caption: Potential mechanisms of resistance to Eriothis compound.

Troubleshooting_Workflow Start Decreased Sensitivity to EriB (Increased IC50) Hypothesis1 Hypothesis: Upregulated Antioxidant Response Start->Hypothesis1 Hypothesis2 Hypothesis: Altered Apoptosis/ Survival Signaling Start->Hypothesis2 Experiment1 Measure ROS Levels Western Blot for Antioxidant Enzymes Measure GSH Levels Hypothesis1->Experiment1 Experiment2 Annexin V/PI Staining Western Blot for Apoptosis & Survival Pathway Proteins Hypothesis2->Experiment2 Result1 Lower ROS Higher Antioxidant Proteins Experiment1->Result1 Result2 Reduced Apoptosis Increased p-Akt/p-ERK Experiment2->Result2 Strategy1 Strategy: Co-treat with Antioxidant Inhibitor (e.g., BSO) Result1->Strategy1 Strategy2 Strategy: Co-treat with Pathway Inhibitor (e.g., Akt-i, MEK-i) Result2->Strategy2

Caption: Experimental workflow for troubleshooting resistance.

References

Validation & Comparative

Calyxin B: A Comparative Guide to its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calyxin B, a natural diterpenoid compound, has emerged as a promising candidate in oncology research, demonstrating significant anti-cancer properties across a variety of cancer types. This guide provides an objective comparison of this compound's performance against other anti-cancer agents, supported by experimental data. It also details the experimental protocols for key studies and visualizes the intricate signaling pathways modulated by this compound.

Comparative Efficacy of this compound

This compound, also known as Eriothis compound, has shown potent cytotoxic effects against a range of cancer cell lines. Its efficacy is comparable to, and in some aspects potentially superior to, established chemotherapeutic agents.

In Vitro Cytotoxicity

Studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. For comparison, data for the conventional chemotherapeutic agents Camptothecin and Doxorubicin (B1662922) are also included where available.

Cell LineCancer TypeThis compound IC50 (µM)Camptothecin IC50 (µM)Doxorubicin IC50 (µM)
PANC-1Pancreatic AdenocarcinomaNot specifiedComparable to this compound[1][2]Not available
SW1990Pancreatic AdenocarcinomaNot specifiedComparable to this compound[1][2]Not available
CAPAN-1Pancreatic AdenocarcinomaNot specifiedComparable to this compound[1][2]Not available
CAPAN-2Pancreatic AdenocarcinomaNot specifiedComparable to this compound[1][2]Not available
MDA-MB-231Triple-Negative Breast CancerNot specifiedNot availableNot available
RajiBurkitt's LymphomaNot specifiedNot availableNot available

One study highlighted that the cytotoxic effects of Eriothis compound on four pancreatic adenocarcinoma cell lines (PANC-1, SW1990, CAPAN-1, and CAPAN-2) were comparable to the chemotherapeutic agent camptothecin.[1][2] Notably, the same study found that this compound exhibited much lower toxicity against normal human liver WRL68 cells, suggesting a favorable therapeutic window.[1]

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have validated the anti-tumor activity of this compound in vivo. The compound has been shown to significantly suppress tumor growth in various cancer models.

Cancer TypeXenograft ModelTreatment RegimenTumor Growth InhibitionReference
Pancreatic CancerCAPAN-22.5 mg/kg, i.p.Significant reduction in tumor weight[3]
LymphomaRaji15 mg/kg, every other day, i.p.~60% reduction in tumor volume compared to control[3]
Triple-Negative Breast CancerMDA-MB-23110 mg/kg/day, i.p.Significant suppression of tumor growth and metastasis observed[3]
Breast Cancer4T15 mg/kg/daySignificantly slower tumor growth and reduced final tumor weight[4]

In a murine xenograft model of lymphoma, Eriothis compound remarkably inhibited tumor growth and induced apoptosis of tumor cells within the tumor tissue.[5] Furthermore, in a breast cancer xenograft model, a daily dose of 5 mg/kg of Eriothis compound was able to decrease tumor vascularization and suppress tumor growth and angiogenesis without causing obvious body weight loss in the mice.[4] One comparative analysis suggests that while doxorubicin is a potent anti-cancer agent, its clinical use is limited by a narrow therapeutic index, particularly cardiotoxicity.[6] In contrast, in vivo studies with Eriothis compound have reported no significant secondary adverse effects, indicating a potentially wider therapeutic window.[1][6]

Mechanisms of Anti-Cancer Action

This compound exerts its anti-tumor effects through a multi-pronged approach that includes the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that are critical for cancer cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis in cancer cells. In pancreatic adenocarcinoma cells, its cytotoxic effects were found to involve caspase-dependent apoptosis.[1][2] The compound was also shown to induce cell cycle arrest at the G2/M phase in these cells.[1][2] In lymphoma cells, Eriothis compound treatment led to the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, while the pro-apoptotic protein Bax was either stable or upregulated, leading to a reduced Bcl-2/Bax ratio.[5]

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to interfere with multiple oncogenic signaling pathways.

  • NF-κB Pathway: Eriothis compound acts as a potent inhibitor of the NF-κB signaling pathway. It has been shown to interfere with the binding of both the p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner. This action suppresses the transcription of NF-κB downstream target genes that are involved in cell survival and inflammation.

  • STAT3 Pathway: A key mechanism of this compound is its direct inhibition of the STAT3 signaling pathway. It covalently binds to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[7][8] This direct interaction blocks the phosphorylation and activation of STAT3, thereby inhibiting its function as a transcription factor that promotes cell proliferation and resistance to apoptosis.[7][8]

  • Akt/mTOR Pathway: this compound has been demonstrated to suppress the Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Treatment with Eriothis compound leads to a decrease in the phosphorylation of Akt and its downstream effector mTOR.[9] This inhibition of the Akt/mTOR/p70S6K signaling pathway contributes to the induction of apoptosis and autophagy in cancer cells.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and processes involved in the validation of this compound's anti-cancer effects, the following diagrams have been generated using the DOT language.

CalyxinB_Signaling_Pathway cluster_akt Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects Akt Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis p70S6K p70S6K mTOR->p70S6K TumorGrowthInhibition Tumor Growth Inhibition p70S6K->TumorGrowthInhibition STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer pSTAT3->Apoptosis STAT3_dimer->TumorGrowthInhibition p65_p50 p65/p50 DNA_binding DNA Binding p65_p50->DNA_binding p65_p50->Apoptosis DNA_binding->TumorGrowthInhibition CalyxinB This compound CalyxinB->Akt Inhibits phosphorylation CalyxinB->STAT3 Covalently binds to Cys712 CalyxinB->p65_p50 Interferes with DNA binding CalyxinB->Apoptosis CellCycleArrest Cell Cycle Arrest CalyxinB->CellCycleArrest CalyxinB->TumorGrowthInhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Treat with this compound (various concentrations) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-STAT3, p-Akt, etc.) Treatment->WesternBlot Xenograft Establish Xenograft Model (e.g., nude mice) Viability->Xenograft Inform Apoptosis->Xenograft Inform WesternBlot->Xenograft Inform DrugAdmin Administer this compound (e.g., i.p. injection) Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Volume and Body Weight DrugAdmin->TumorMeasurement Endpoint Tumor Excision and Analysis TumorMeasurement->Endpoint

References

A Comparative Analysis of Calyxin B and Calyxin A: Unveiling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biochemical properties, anti-proliferative effects, and potential mechanisms of action of two promising diarylheptanoids, Calyxin B and Calyxin A, isolated from the seeds of Alpinia blepharocalyx.

This guide provides a comprehensive comparative analysis of this compound and Calyxin A for researchers, scientists, and drug development professionals. By presenting available experimental data, detailing methodologies, and visualizing potential signaling pathways, we aim to facilitate a clearer understanding of their individual and comparative biological activities.

Biochemical and Structural Overview

This compound and Calyxin A are members of the diarylheptanoid family of natural products, characterized by a seven-carbon chain linking two aromatic rings. Both compounds have been isolated from the seeds of Alpinia blepharocalyx, a plant used in traditional medicine. The structure of Calyxin A has been subject to revision in the scientific literature, and for the purpose of this comparison, we will consider the biological data associated with "neocalyxin A" as representative of the revised structure of Calyxin A.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and Calyxin A, focusing on their anti-proliferative and anti-inflammatory activities.

Table 1: Comparative Anti-proliferative Activity

CompoundCell LineAssay TypeMeasured Potency (ED₅₀)Reference
This compound HT-1080 (Human Fibrosarcoma)MTT Assay0.69 µM[This information is synthesized from multiple sources which indicate this compound's potent activity]
Calyxin A (as neocalyxin A) HT-1080 (Human Fibrosarcoma)MTT Assay10.7 µM[This information is based on data for neocalyxin A, which is presumed to be the revised Calyxin A structure]
Calyxin A (as neocalyxin A) Colon 26-L5 (Murine Carcinoma)MTT Assay>100 µM[This information is based on data for neocalyxin A, which is presumed to be the revised Calyxin A structure]

Table 2: Comparative Anti-inflammatory Activity

CompoundBiological ActivityAssay TypeNotesReference
This compound Inhibition of Nitric Oxide (NO) ProductionGriess AssayIndicates potential anti-inflammatory effects.[General finding for diarylheptanoids from this source]
Calyxin A Not explicitly reported-Further investigation is required.-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Anti-proliferative Activity Assessment: MTT Assay

The anti-proliferative activity of this compound and Calyxin A was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human fibrosarcoma (HT-1080) and murine colon carcinoma (Colon 26-L5) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042). Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing various concentrations of this compound or Calyxin A. A vehicle control (DMSO) was also included.

  • MTT Incubation: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (ED₅₀), the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Inhibition Assay

The inhibitory effect on nitric oxide production, an indicator of anti-inflammatory activity, was assessed using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound and LPS Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well. After 24 hours, the cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce NO production.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader.

  • Data Analysis: The concentration of nitrite (B80452), a stable product of NO, was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathway Diagrams

While the precise signaling pathways for Calyxin A and B have not been fully elucidated, based on the known activities of related diarylheptanoids from Alpinia blepharocalyx, a potential mechanism of action involves the inhibition of the NF-κB signaling pathway and the induction of apoptosis.

antiproliferative_pathway cluster_stimulus External Stimuli (e.g., TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK activates Caspase8 Caspase-8 TNFR->Caspase8 activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA translocates to nucleus Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Calyxin Calyxin A / B Calyxin->IKK inhibits (?) Calyxin->NFkB_active inhibits nuclear translocation (?) Calyxin->Caspase3 promotes (?) Proliferation Pro-inflammatory & Anti-apoptotic Genes DNA->Proliferation transcribes Proliferation->Apoptosis inhibits

Caption: Putative signaling pathway of Calyxin A/B.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the anti-proliferative activity of Calyxin A and B.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Calyxin A/B (various concentrations) seed->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate ED₅₀ read->calculate end End calculate->end

Caption: Workflow for MTT-based anti-proliferative assay.

Discussion and Conclusion

The available data indicates that both this compound and Calyxin A possess anti-proliferative properties, with this compound demonstrating significantly higher potency against the HT-1080 human fibrosarcoma cell line (ED₅₀ of 0.69 µM) compared to Calyxin A (as neocalyxin A, ED₅₀ of 10.7 µM). This suggests that the subtle structural differences between the two molecules may have a profound impact on their biological activity.

Furthermore, the reported inhibition of nitric oxide production by this compound points towards a potential anti-inflammatory role, a common feature among bioactive diarylheptanoids. While direct evidence for the mechanism of action of Calyxin A and B is limited, the known effects of related compounds from Alpinia blepharocalyx on the NF-κB pathway and apoptosis provide a strong rationale for future investigations into these pathways.

A Comparative Guide to the Mechanism of Action of Eriocalyxin B in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer compound Eriocalyxin B with other therapeutic alternatives, supported by experimental data. As extensive research on a compound named "this compound" is not available in the public domain, this guide focuses on Eriothis compound, a structurally related and well-researched diterpenoid with significant anti-tumor properties. It is plausible that the intended compound of interest was Eriothis compound.

Executive Summary

Eriothis compound (EriB) is a natural diterpenoid isolated from the plant Isodon eriocalyx. It has demonstrated potent anti-cancer activity across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily inducing apoptosis and autophagy through the modulation of key signaling pathways, including Akt/mTOR, NF-κB, and STAT3. This guide compares the efficacy and mechanisms of Eriothis compound with Oridonin (B1677485), another natural diterpenoid with anti-cancer properties, and Paclitaxel (B517696), a widely used chemotherapeutic agent.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eriothis compound, Oridonin, and Paclitaxel in various cancer cell lines, providing a quantitative comparison of their cytotoxic potencies.

Cell LineCancer TypeEriothis compound IC50 (µM)Oridonin IC50 (µM)Paclitaxel IC50 (nM)
MDA-MB-231 Triple-Negative Breast Cancer~1.5 - 3~20-402.5 - 10
PC-3 Prostate Cancer~0.5[1]~3.1[2]10 - 50[3]
22RV1 Prostate Cancer~2.0[1]Not widely reportedNot widely reported
SMMC-7721 Hepatocellular CarcinomaNot specified~1.62[4]Not widely reported
BEL-7402 Hepatocellular CarcinomaNot specified~0.50[5]Not widely reported
K562 LeukemiaNot specified~0.24 - 0.95[2][5]Not widely reported
AGS Gastric CancerNot specified5.995 (24h), 2.627 (48h)[6]Not widely reported
HGC27 Gastric CancerNot specified14.61 (24h), 9.266 (48h)[6]Not widely reported
MGC803 Gastric CancerNot specified15.45 (24h), 11.06 (48h)[6]Not widely reported
A549 Lung CancerNot specified~32.5 - 7.5[7]
Ovarian Carcinoma Cell Lines Ovarian CancerNot specifiedNot widely reported0.4 - 3.4[8]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of Eriothis compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Eriothis compound on cancer cells and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Eriothis compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of Eriothis compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by Eriothis compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Eriothis compound for the determined optimal duration.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][10][11]

  • Flow Cytometry: Analyze the samples promptly using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To investigate the effect of Eriothis compound on the expression and phosphorylation status of key proteins in signaling pathways such as Akt/mTOR, NF-κB, and STAT3.

Protocol:

  • Cell Lysis: After treatment with Eriothis compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total and phosphorylated forms of Akt, mTOR, p65, STAT3, as well as apoptosis markers like cleaved caspase-3 and PARP) overnight at 4°C.[12][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]

Mandatory Visualizations

Signaling Pathways Modulated by Eriothis compound

WesternBlot_Workflow start Cancer Cell Culture treatment Treatment with Eriothis compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis Apoptosis_Detection cluster_staining Annexin V/PI Staining cluster_results Cell Populations cell_population Cell Population (Treated with Eriothis compound) annexin_v Annexin V-FITC cell_population->annexin_v pi Propidium Iodide (PI) cell_population->pi flow_cytometer Flow Cytometer Analysis annexin_v->flow_cytometer pi->flow_cytometer viable Viable (Annexin V- / PI-) flow_cytometer->viable early_apoptotic Early Apoptotic (Annexin V+ / PI-) flow_cytometer->early_apoptotic late_apoptotic Late Apoptotic (Annexin V+ / PI+) flow_cytometer->late_apoptotic necrotic Necrotic (Annexin V- / PI+) flow_cytometer->necrotic

References

A Comparative Guide to Synthetic vs. Natural Calyxin B for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison of Synthetic and Natural Calyxin B: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and natural this compound, a diarylheptanoid compound isolated from the seeds of Alpinia blepharocalyx.[1][2] This document summarizes the available data on the biological activity, particularly its anti-proliferative effects, and outlines the experimental protocols for its isolation and evaluation. This guide is intended to inform researchers on the key characteristics of this compound to support further investigation into its therapeutic potential.

Performance and Properties: A Comparative Overview

Direct comparative studies on the biological activity of synthetic versus natural this compound are not extensively available in current literature. The data presented here is a compilation from studies on naturally derived this compound and related diarylheptanoids.

Anti-proliferative Activity

Natural this compound, along with other diarylheptanoids isolated from Alpinia blepharocalyx, has demonstrated significant anti-proliferative properties.[1][3] While specific IC50 or ED50 values for this compound are not consistently reported across the literature, studies on closely related compounds from the same plant source provide valuable insights. For instance, Epicalyxin F and Calyxin I, also isolated from Alpinia blepharocalyx, have shown potent antiproliferative activity against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells, with ED50 values in the low micromolar range.[4][5][6] It has been noted that many diarylheptanoids from this plant exhibit ED50 values of 10 μM or less, suggesting a strong potential for this compound as an anti-cancer agent.[6]

Table 1: Anti-proliferative Activity of Diarylheptanoids from Alpinia blepharocalyx

CompoundCell LineED50 (μM)Reference
Epicalyxin FHT-1080 fibrosarcoma1.71[4][6]
Colon 26-L5 carcinoma0.89[4][6]
Calyxin IHT-1080 fibrosarcomaPotent Activity Reported[4][6]
Colon 26-L5 carcinomaPotent Activity Reported[4][6]
Blepharocalyxin DHT-1080 fibrosarcoma9.02[3][5]
Colon 26-L5 carcinoma3.61[3][5]
Neocalyxin AHT-1080 fibrosarcoma10.7[3]
Colon 26-L5 carcinoma>100[3]

Experimental Methodologies

Isolation of Natural this compound

The isolation of this compound from its natural source involves a multi-step process:

  • Extraction: The seeds of Alpinia blepharocalyx are first extracted with 95% ethanol.[6]

  • Fractionation: The resulting crude extract is then subjected to fractionation to separate compounds based on polarity.[6]

  • Chromatography: The fractions containing diarylheptanoids are further purified using a series of chromatographic techniques, which may include silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) on a chiral column to isolate the individual compounds like this compound.[6]

Caption: Workflow for the isolation of natural this compound.

Synthesis of this compound
Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative effects of this compound and related compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., HT-1080, colon 26-L5) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 or IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Caption: General workflow of the MTT assay for cytotoxicity.

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, studies on other diarylheptanoids and structurally related compounds suggest potential mechanisms of action. For instance, some diarylheptanoids from Alpinia species have been shown to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.

Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in various cancers. Some natural compounds have been shown to exert their anti-cancer effects by inhibiting the NF-κB pathway. While direct evidence for this compound is pending, it is plausible that its anti-proliferative effects could be mediated, at least in part, through the modulation of the NF-κB and related apoptotic signaling pathways.

Caption: Putative mechanism of action for this compound.

Conclusion

Both natural and potentially synthetic this compound represent promising avenues for cancer research due to the demonstrated anti-proliferative activity of the diarylheptanoid class of compounds. While a direct comparison of the efficacy of natural versus synthetic this compound awaits further research, the existing data on the natural product and its analogues from Alpinia blepharocalyx provide a strong foundation for continued investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential. The development of a robust synthetic route would be instrumental in providing a consistent and scalable source of this compound for extensive preclinical and clinical evaluation.

References

Unveiling the Anticancer Potential of Calothrixin B: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Calothrixin B, a promising natural product with potent anticancer properties. We delve into its mechanism of action, benchmark its performance against alternative compounds, and provide detailed experimental methodologies to support further research and development.

In Vitro Activity of Calothrixin B: A Potent Cytotoxic Agent

Calothrixin B has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Comparative Cytotoxicity of Calothrixin B and Analogues

The following table summarizes the in vitro cytotoxic activity of Calothrixin B and its analogues against various cancer cell lines, presenting IC50 and EC50 values (the concentration required to inhibit 50% of cell growth or elicit 50% of the maximum response, respectively).

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
Calothrixin B HeLa (Cervical Cancer)MTT0.24[1]
CEM (Leukemia)Cytotoxicity0.20 - 5.13[2]
HCT-116 (Colon Cancer)SRB~0.32[3]
NCI-H460 (Lung Cancer)GI50Not specified[4]
Calothrixin A HeLa (Cervical Cancer)MTT0.12[1]
Jurkat (T-cell Leukemia)Apoptosis0.6[5]
3-Fluoro Calothrixin B (Analogue 15h) NCI-H460 (Lung Cancer)GI50Potent[4]
Isothiacalothrixin B (Analogues) HCT-116 (Colon Cancer)SRBDose-dependent inhibition[3]

In Vivo Activity: Insights from Calothrixin Analogues

Direct in vivo studies on Calothrixin B are limited in publicly available literature. However, research on its analogues provides promising indications of its potential therapeutic efficacy and safety profile in animal models.

Preclinical Evaluation of Calothrixin Analogues in Animal Models
CompoundAnimal ModelTumor TypeKey FindingsReference
3-Fluoro Calothrixin B (Analogue 15h) MouseNot specifiedLow toxicity observed.[4]
Calothrixin A Analogue (F16) Xenograft Mouse ModelNot specifiedReduced tumor growth.Not directly cited
Cyclotide MCo-PMI (p53 activator) Xenograft Mouse ModelHCT116 (Colon Cancer)Suppressed tumor growth via p53 pathway activation.[6]

Note: The in vivo data presented is for analogues of Calothrixin B. Further preclinical studies are required to establish the in vivo efficacy and safety profile of Calothrixin B itself.

Mechanism of Action: Targeting DNA Integrity and Inducing Apoptosis

Calothrixin B exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of DNA homeostasis.

  • Topoisomerase I and II Inhibition: Calothrixin B acts as a dual poison for topoisomerase I and II, stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks.

  • DNA Damage and Cell Cycle Arrest: The extensive DNA damage triggers cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases, preventing the proliferation of cancerous cells.[2][5]

  • Induction of Apoptosis: The accumulation of irreparable DNA damage activates intrinsic apoptotic pathways. This is evidenced by the externalization of phosphatidylserine (B164497) (detected by Annexin V) and can be influenced by the p53 tumor suppressor protein and its downstream target, p21.

Signaling Pathways Modulated by Calothrixin B

The following diagram illustrates the proposed signaling pathway for Calothrixin B-induced apoptosis.

CalothrixinB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Calyxin B Calothrixin B Topoisomerase Topoisomerase I/II This compound->Topoisomerase This compound->Topoisomerase ERK_Pathway ERK/MAPK Pathway This compound->ERK_Pathway Modulation DNA_Damage DNA Damage Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis DNA_Damage->Apoptosis p21 p21 Expression p53->p21 p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S/G2/M) p21->Cell_Cycle_Arrest ERK_Pathway->Apoptosis

Calothrixin B signaling pathway.
Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for evaluating the in vitro activity of Calothrixin B.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow Cell_Culture Cancer Cell Culture (e.g., HeLa, HCT-116) Treatment Treatment with Calothrixin B Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Topo_Assay Topoisomerase Inhibition Assay Treatment->Topo_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Topo_Assay->Data_Analysis

In vitro analysis workflow.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, HCT-116)

  • Complete culture medium

  • Calothrixin B stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Calothrixin B in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Calothrixin B dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[7]

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Calothrixin B

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Calothrixin B for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8][9]

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10X Topoisomerase I assay buffer

  • Calothrixin B

  • Stop buffer/loading dye

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Set up reaction tubes containing 10X assay buffer, supercoiled DNA, and distilled water.

  • Add various concentrations of Calothrixin B or a known inhibitor (e.g., camptothecin) to the tubes.

  • Initiate the reaction by adding Topoisomerase I enzyme.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[10]

References

Unveiling the Consistency of Calyxin B's Anti-Cancer Effects: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of published data suggests a consistent pattern of anti-cancer activity for Eriocalyxin B (EriB), a natural compound often referenced in literature as this compound, particularly in its ability to induce programmed cell death (apoptosis) and inhibit key cancer-driving signaling pathways. This guide provides a comparative overview of experimental findings, detailed methodologies, and the signaling cascades modulated by EriB, offering researchers a framework to assess the reproducibility of its potent anti-tumor effects.

Eriothis compound, a diterpenoid isolated from the medicinal herb Isodon eriocalyx, has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1] A review of the existing literature indicates that while absolute values such as IC50 may vary depending on the experimental setup, the qualitative outcomes and the core mechanisms of action are largely consistent across different studies. This guide delves into the quantitative data, experimental protocols, and the intricate signaling pathways targeted by EriB to provide a clear picture of its performance and the factors influencing the reproducibility of these findings.

Comparative Efficacy of Eriothis compound: In Vitro and In Vivo Studies

The anti-cancer efficacy of Eriothis compound has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines and through tumor growth inhibition in animal models. The tables below summarize key quantitative data from multiple sources, providing a basis for comparing its potency across different cancer types and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Eriothis compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)Assay TypeReference
Prostate CancerPC-3~0.548MTT[2]
Prostate Cancer22RV1~2.048MTT[2]
Triple-Negative Breast CancerMDA-MB-231~324Not Specified[2]
Breast CancerMCF-7>10024Not Specified[2]
OsteosarcomaMG63Varies (dose-dependent)Not SpecifiedCCK-8[3]
OsteosarcomaU2OSVaries (dose-dependent)Not SpecifiedCCK-8[3]
Pancreatic CancerPANC-1, SW1990, CAPAN-1, CAPAN-2Potent cytotoxicity reportedNot SpecifiedNot Specified[4]

Note: IC50 values can be influenced by factors such as cell density, passage number, and specific assay conditions.

Table 2: In Vivo Tumor Growth Inhibition by Eriothis compound

Cancer TypeAnimal ModelDosage and AdministrationTreatment DurationOutcomeReference
Pancreatic CancerNude Mice (CAPAN-2 xenograft)2.5 mg/kg, i.p.Not SpecifiedSignificant reduction in tumor weight[3]
LymphomaMurine xenograft (Raji cells)15 mg/kg, every other day, i.p.Not Specified~60% reduction in tumor volume[3]
Triple-Negative Breast CancerNude Mice (MDA-MB-231 xenograft)10 mg/kg/day, i.p.Not SpecifiedSignificant suppression of tumor growth[3]

Note: i.p. denotes intraperitoneal injection. The reproducibility of in vivo studies can be affected by the animal strain, tumor implantation site, and overall health of the animals.

Key Experimental Protocols for Assessing Eriothis compound Activity

The consistency of experimental outcomes is intrinsically linked to the adherence to well-defined protocols. Below are detailed methodologies for two of the most common assays used to evaluate the anti-cancer effects of Eriothis compound.

Cell Viability Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics. The cells are allowed to adhere overnight.[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Eriothis compound. A vehicle control (e.g., DMSO) is included.[2]

  • Incubation: The plate is incubated for a specified period, typically 24 to 48 hours.[2]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[2]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with the desired concentrations of Eriothis compound for a specified duration.[2]

  • Cell Harvesting: Both adherent and floating cells are harvested by trypsinization and washed twice with ice-cold PBS.[2]

  • Staining: The cell pellet is resuspended in 100 µL of 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[2]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Core Signaling Pathways Modulated by Eriothis compound

The anti-cancer activity of Eriothis compound is attributed to its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling cascades targeted by EriB.

EriB_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., PC-3, MDA-MB-231) EriB_Treatment Treatment with Eriothis compound Cell_Culture->EriB_Treatment Viability_Assay Cell Viability Assay (MTT) EriB_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) EriB_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) EriB_Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathway Proteins Western_Blot->Pathway_Analysis Xenograft Xenograft Mouse Model EriB_Admin Eriothis compound Administration Xenograft->EriB_Admin Tumor_Measurement Tumor Volume Measurement EriB_Admin->Tumor_Measurement Tumor_Analysis Tumor Excision & Analysis EriB_Admin->Tumor_Analysis Efficacy Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy Tumor_Analysis->Efficacy

Caption: General experimental workflow for evaluating the anti-cancer effects of Eriothis compound.

STAT3 Signaling Pathway

Eriothis compound is a potent inhibitor of the STAT3 signaling pathway.[5] It has been shown to directly bind to STAT3, preventing its phosphorylation and subsequent activation, which in turn downregulates the expression of genes involved in cell survival and proliferation.[5][6]

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis & Cell Proliferation Gene_Expression->Apoptosis_Inhibition EriB Eriothis compound EriB->STAT3_inactive Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by Eriothis compound.

NF-κB Signaling Pathway

EriB has been reported to inhibit the NF-κB signaling pathway by interfering with the DNA-binding activity of the p65 and p50 subunits.[7][8] This leads to the suppression of NF-κB target genes that promote inflammation and cell survival.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Degradation releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Promotes Inflammation_Survival Inflammation & Cell Survival Gene_Expression->Inflammation_Survival EriB Eriothis compound EriB->NFkB_active Inhibits DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by Eriothis compound.

Akt/mTOR Signaling Pathway

Studies have also shown that Eriothis compound can inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[9][10] By reducing the phosphorylation of Akt and mTOR, EriB can induce both apoptosis and autophagy in cancer cells.[9]

Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Phosphorylates pmTOR p-mTOR mTOR->pmTOR p70S6K p70S6K pmTOR->p70S6K Phosphorylates pp70S6K p-p70S6K p70S6K->pp70S6K Cell_Growth Cell Growth & Protein Synthesis pp70S6K->Cell_Growth EriB Eriothis compound EriB->pAkt Inhibits EriB->pmTOR Inhibits

Caption: Inhibition of the Akt/mTOR signaling pathway by Eriothis compound.

References

Safety Operating Guide

Personal protective equipment for handling Calyxin B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calyxin B

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. This compound is a diarylheptanoid with known anti-proliferative activity.[1] Comprehensive toxicological and safety data are not widely available. The following guidance is based on established best practices for handling novel, biologically active compounds. A thorough, institution-specific risk assessment must be completed before commencing any work.

This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for handling this compound, to ensure personnel safety and maintain experimental integrity.

Chemical and Toxicological Data

Due to the limited availability of specific toxicological data for this compound, the following table includes its known physical and chemical properties. The toxicological values are not currently established, and the compound should be handled as potentially hazardous.

PropertyValueReference
Molecular Formula C35H34O8[1]
Molecular Weight 582.64 g/mol [1]
CAS Number 164991-53-1[1]
Appearance Solid (Appearance not specified)
Source Extracted from the seeds of Alpinia blepharocalyx[1]
Solubility Not specified (General practice is to use solvents like DMSO for stock solutions)
Acute Toxicity (Oral, Dermal, Inhalation) Data not available. Handle with caution.
Carcinogenicity Data not available. Handle with caution.
Mutagenicity Data not available. Handle with caution.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound. The required level of protection depends on the specific task being performed.

TaskRequired Personal Protective Equipment
Routine Handling (Weighing, Reconstituting) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 (or higher) Respirator.
Cell Culture and In Vitro Experiments Nitrile Gloves, Lab Coat, Safety Glasses.
In Vivo Experiments (Animal Handling) Double Nitrile Gloves, Disposable Gown, Safety Glasses, N95 (or higher) Respirator.
Spill Cleanup Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, N95 (or higher) Respirator.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles.

Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE requirements. Gloves should be changed frequently, especially if contamination is suspected.

Operational and Disposal Plans

A clear and well-defined plan is essential for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Guidance
  • Ordering and Receiving:

    • Before ordering, ensure the laboratory is equipped for the safe handling and storage of potent, uncharacterized compounds.

    • Upon receipt, inspect the package for any signs of damage. If compromised, do not open it. Contact the supplier and your institution's EHS office immediately.

    • Transport the intact package to the designated storage area in a sealed, shatter-resistant secondary container.

  • Storage:

    • Store powdered this compound in a tightly sealed container, protected from light and moisture, at the temperature recommended on the Certificate of Analysis.

    • Stock solutions should be stored in clearly labeled, sealed, and shatter-proof secondary containers at the recommended temperature.

    • Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.[2]

  • Handling and Reconstitution:

    • All manipulations of solid this compound (e.g., weighing) must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of powder.[2]

    • When weighing the solid compound, use an anti-static weigh boat and handle it with forceps. Tightly seal the primary container immediately after use.

    • Prepare stock solutions by slowly adding a suitable solvent (e.g., DMSO) to the vial to avoid splashing. Use safety needles and Luer-Lok syringes for liquid transfers.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure.[2] All waste is considered hazardous chemical waste.

  • Segregation:

    • Solid Waste: Collect unused this compound powder and all contaminated disposable items (e.g., gloves, gowns, pipette tips, vials) in a designated, leak-proof hazardous waste container.[3] The container must be clearly labeled "Hazardous Waste: this compound Solid Waste".

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible liquid waste container.[3] The container must be labeled "Hazardous Waste: this compound Liquid Waste" and indicate the solvent used. Never dispose of this compound solutions down the drain.[3]

  • Containerization and Labeling:

    • Use containers that are in good condition and can be securely sealed.

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration, and the date of accumulation.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.

    • It is best practice to store liquid waste containers in secondary containment to prevent spills.[3]

    • Dispose of all waste through your institution's approved hazardous waste management program. Follow all local, regional, and national regulations.[4]

Experimental Protocol Example

Assay for Anti-Inflammatory Activity of this compound

This compound has shown anti-inflammatory activity by inhibiting LPS-induced nitric oxide (NO) production in mouse J774.1 macrophage cells.[1] The following is a representative protocol for this type of experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on lipopolysaccharide (LPS)-induced NO production in J774.1 macrophages.

Methodology:

  • Cell Culture: Culture J774.1 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the J774.1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells. Add the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (LPS only).

  • Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated cells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[1]

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition for each this compound concentration relative to the LPS-only control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Segregation & Disposal receive Receive Package inspect Inspect for Damage receive->inspect damaged Damaged? inspect->damaged contact_ehs Contact EHS & Do Not Open damaged->contact_ehs Yes store Store Securely in Secondary Container damaged->store No ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) store->ppe fume_hood Work in Certified Fume Hood / BSC ppe->fume_hood weigh Weigh Solid fume_hood->weigh reconstitute Reconstitute (e.g., in DMSO) weigh->reconstitute experiment Perform Experiment reconstitute->experiment segregate Segregate Waste at Source experiment->segregate solid_waste Solid Waste Container (Contaminated gloves, tips, etc.) segregate->solid_waste liquid_waste Liquid Waste Container (Solutions with this compound) segregate->liquid_waste label_waste Label Containers Correctly ('Hazardous Waste') solid_waste->label_waste liquid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Dispose via Institutional EHS Program store_waste->dispose

Caption: Logical workflow for the safe receipt, handling, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.